Gibberellic acid-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI Key |
IXORZMNAPKEEDV-QWHXWVTRSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gibberellic Acid-d2: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Gibberellic acid-d2. The information is intended to support research, scientific, and drug development applications by providing key data on its molecular characteristics, stability profile, and biological context.
Core Chemical Properties
This compound is the deuterated form of gibberellic acid, a potent phytohormone. The inclusion of deuterium isotopes provides a valuable tool for various research applications, including metabolic studies and as an internal standard in analytical quantification.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀D₂O₆ | [1] |
| Molecular Weight | 348.39 g/mol | [1] |
| Appearance | White to pale-yellow solid | [2] |
| Melting Point | 233-235 °C (decomposes) | [3] |
| Solubility (in water) | ~5 g/L (at 25 °C) | [2][3] |
Stability and Storage
Understanding the stability of this compound is critical for its effective use and for ensuring the integrity of experimental results.
| Factor | Description | Recommendations |
| General Stability | Stable at ambient temperature and under normal storage conditions.[4] | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][6] |
| Temperature | Thermally decomposes at temperatures above its melting point.[2] | Avoid exposure to high temperatures, sparks, and open flames.[4] |
| pH and Hydrolysis | Dry Gibberellic acid is stable at room temperature.[7] In aqueous solutions, it undergoes slow hydrolysis.[7] Hydrolytic degradation is more rapid at higher pH values.[8] At pH 7, it can isomerize to the biologically inactive iso-gibberellic acid.[9] | For solutions, use on the day of preparation is recommended.[10] If storage is necessary, use buffered solutions at acidic pH and store refrigerated. |
| Light | Photolytic degradation is not considered as significant as hydrolytic degradation.[8] | While not the primary degradation pathway, protection from light is good practice for all chemical standards. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases can cause degradation.[4][5] | Avoid contact with these materials. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol outlines a method to determine the stability of this compound under various conditions by quantifying its concentration over time.
Principle: The concentration of this compound is determined by reversed-phase HPLC with UV detection.[7] A decrease in the peak area corresponding to this compound over time indicates degradation.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents:
-
This compound reference standard.
-
Methanol (HPLC grade).
-
Water (ultrapure or HPLC grade).
-
Phosphoric acid (analytical grade).
-
Mobile Phase: A mixture of methanol and 0.05% aqueous phosphoric acid (e.g., 33:67 v/v), degassed.[7]
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare solutions of this compound in the desired matrices for stability testing (e.g., different pH buffers, temperatures). At specified time intervals, withdraw an aliquot of the sample.
-
Analysis:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Set the HPLC system with the C18 column and the prepared mobile phase.
-
Set the UV detector to 210 nm.[7]
-
Inject a standard volume (e.g., 20 µL) of the calibration standards and the samples.
-
-
Calculation:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Gibberellic Acid Signaling Pathway
Gibberellic acid plays a crucial role in plant development by promoting growth and germination.[11][12] This is achieved through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.
Caption: Gibberellic acid signaling pathway.
Pathway Description: Gibberellic acid (GA) enters the nucleus and binds to its soluble receptor, GID1.[11][12] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins.[11] DELLA proteins are transcriptional regulators that act as repressors of plant growth.[13] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex.[11] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[13] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of genes that promote various growth and developmental processes, such as seed germination and stem elongation.[12][14]
References
- 1. This compound | CAS#:120396-36-3 | Chemsrc [chemsrc.com]
- 2. Buy this compound [smolecule.com]
- 3. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 4. genfarm.com.au [genfarm.com.au]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cipac.org [cipac.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gibberellic acid - DairyNZ | DairyNZ [dairynz.co.nz]
- 11. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Gibberellins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated gibberellins. These isotopically labeled compounds are invaluable tools in metabolic studies, quantitative analysis, and as internal standards in mass spectrometry-based applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows to aid in the practical application of these techniques.
Introduction to Deuterated Gibberellins
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, and flowering.[1][2] Deuterated gibberellins, where one or more hydrogen atoms are replaced by deuterium, serve as essential tracers in metabolic research and as internal standards for precise quantification of endogenous GAs in complex biological matrices.[3][4] The use of stable isotope-labeled standards, such as deuterated GAs, is critical for correcting for analyte loss during sample preparation and for minimizing matrix effects in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[3]
Synthesis of Deuterated Gibberellins
The synthesis of deuterated gibberellins can be approached through various chemical strategies, primarily involving the introduction of deuterium at specific positions of the gibberellin molecule. The choice of method depends on the desired labeling position and the required degree of isotopic enrichment.
2.1. Stereoselective Deuteration
One common approach involves the stereoselective introduction of deuterium. For instance, 2α- and 2β-deuteriated gibberellins can be prepared through intermediates like 2β-iodo- or 2β-bromo-3-oxogibberellins.[5] This method allows for precise control over the stereochemistry of the deuterium label.
Table 1: Isotopic Enrichment from Stereoselective Deuteration of Gibberellins [5]
| Precursor | Deuterated Product | Deuterium Atoms per Molecule | Stereoselectivity (at 2α-position) |
| 2β-iodo-3-oxogibberellin A₄ | [2α-²H]Gibberellin A₄ | 0.8 | 90% |
| 2β-bromo-3-oxogibberellin A₄ | [2α-²H]Gibberellin A₄ | 0.9 | Not specified |
| 2β-iodo-3-oxogibberellin A₄ | [2α-²H]Gibberellin A₉ | 0.8 | 90% |
2.2. Wittig Reaction
The Wittig reaction is another valuable tool for introducing isotopic labels, particularly for creating ¹⁴C-labeled gibberellins, and the principles can be adapted for deuterium labeling. For example, the synthesis of GAg-17-¹⁴C has been achieved by reacting GAg-17-norketone with methyl-¹⁴C-triphenylphosphonium iodide. A similar approach using deuterated reagents can be employed for the synthesis of deuterated GAs.
2.3. General Chemical Synthesis
Deuterated gibberellin standards can also be synthesized as part of a broader chemical synthesis campaign for creating various GA derivatives.[6] These often involve multi-step processes starting from readily available gibberellic acid (GA₃).
Experimental Protocol: Stereoselective Synthesis of [2α-²H]Gibberellin A₄ [5]
-
Preparation of 2β-bromo-3-oxogibberellin A₄: Start with 2β-iodo-3-oxogibberellin A₄ and treat it to replace the iodine with bromine. (Detailed reaction conditions are proprietary to the cited research).
-
Reductive Deuteriolysis: The 2β-bromo-3-oxogibberellin A₄ is then subjected to reductive dehalogenation using a deuterium source, such as sodium borodeuteride (NaBD₄) or a similar deuterating agent, to introduce the deuterium atom.
-
Purification: The resulting [2α-²H]Gibberellin A₄ is purified from the reaction mixture using chromatographic techniques as described in the purification section below.
Purification of Deuterated Gibberellins
The purification of deuterated gibberellins from reaction mixtures or biological extracts is crucial to ensure high purity for their intended applications. A combination of chromatographic techniques is typically employed.
3.1. Solid-Phase Extraction (SPE)
Solid-phase extraction is a common initial step for sample clean-up and pre-concentration.[7][8] Reversed-phase C18 cartridges are frequently used to remove nonpolar impurities and concentrate the gibberellins from aqueous solutions.[7] For more targeted purification, mixed-mode SPE cartridges, such as Oasis® MCX-HLB and Oasis® MAX, can provide selective enrichment of acidic compounds like gibberellins.[9]
3.2. High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is the cornerstone for the fine purification of gibberellins.[10][11] Reversed-phase HPLC with C18 columns is widely used.[7][12]
Table 2: Example HPLC Conditions for Gibberellin Purification
| Parameter | Condition | Reference |
| Column | Newcrom R1 | [13] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, phosphoric acid is replaced with formic acid. | [13] |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm) or Kinetex 5 µm EVO C18 (150 x 2.1 mm) | [12] |
| Mobile Phase | Solvent A: 0.1% aqueous formic acid with 5 mM ammonium formate; Solvent B: Methanol. A gradient from 10% to 80% B over 15 minutes. | [12] |
| Column | Acquity CSH® reversed-phase column | [9] |
| Mobile Phase | Methanol and aqueous 10 mM ammonium formate. | [9] |
3.3. Immunoaffinity Chromatography
For highly selective purification, immunoaffinity columns containing anti-gibberellin antibodies can be utilized.[14] This technique offers excellent specificity for isolating GAs from complex plant extracts. The process involves immobilizing anti-GA polyclonal antibodies on a solid support. The extract is then passed through the column, where the GAs are retained. After washing, the purified GAs are eluted.[14]
Experimental Protocol: General Purification Workflow for Deuterated Gibberellins from a Synthesis Reaction
-
Initial Extraction: The reaction mixture is quenched and the product is extracted into an organic solvent like ethyl acetate. The organic phase is then washed and dried.
-
Solid-Phase Extraction (SPE): The crude extract is dissolved in a suitable solvent and loaded onto a C18 SPE cartridge. The cartridge is washed with a low percentage of organic solvent in water to remove polar impurities. The deuterated gibberellin is then eluted with a higher concentration of organic solvent.
-
Reversed-Phase HPLC: The eluate from the SPE step is concentrated and injected onto a reversed-phase HPLC system. A gradient of acetonitrile or methanol in water, often with a small amount of acid like formic acid for better peak shape, is used to separate the target deuterated gibberellin from byproducts and unreacted starting materials. Fractions containing the pure product are collected.
-
Purity and Identity Confirmation: The purity of the final product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry to verify the molecular weight and deuterium incorporation.
Quantitative Data and Isotopic Enrichment
The primary application of deuterated gibberellins is in quantitative analysis using isotope dilution mass spectrometry.[15] In this method, a known amount of the deuterated standard is added to the sample at the beginning of the extraction process. The ratio of the endogenous (unlabeled) gibberellin to the deuterated standard is then measured by mass spectrometry.
Table 3: Quantitative Analysis of Gibberellins in Plant Tissues Using Deuterated Standards [15]
| Gibberellin | Plant Mutant | Concentration (ng per 100g fresh weight) |
| GA₁ | Normal | >2.0 |
| GA₁ | dwarf-1 | 0.23 |
| GA₂₀ | Normal | <10 |
| GA₂₀ | dwarf-1 | >100 |
| GA₂₉ | Normal | <10 |
| GA₂₉ | dwarf-1 | >100 |
This table illustrates how deuterated standards are used to quantify differences in endogenous gibberellin levels in normal versus mutant plant tissues.
Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule.[16] High isotopic enrichment is desirable to minimize interference from the natural abundance of isotopes and to improve the accuracy of quantification.
Visualizing Workflows and Pathways
5.1. General Gibberellin Biosynthetic Pathway
Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a series of enzymatic steps involving terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate–dependent dioxygenases.[1][17]
Caption: A simplified overview of the gibberellin biosynthetic pathway in plants.
5.2. Experimental Workflow for Synthesis and Purification of Deuterated Gibberellins
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of a deuterated gibberellin.
Caption: A generalized workflow for the synthesis and purification of deuterated gibberellins.
Conclusion
The synthesis and purification of deuterated gibberellins are critical for advancing our understanding of plant physiology and for the development of new plant growth regulators. The methodologies outlined in this guide, from stereoselective deuteration to multi-step chromatographic purification, provide a robust framework for obtaining high-purity labeled compounds. The use of these deuterated standards in isotope dilution mass spectrometry enables accurate and precise quantification of endogenous gibberellins, which is essential for detailed metabolic studies and for applications in agricultural and pharmaceutical research.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective deuteriation at carbon 2 of the gibberellins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Gibberellic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity Determination of Gibberellic Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Gibberellic acid-d2 (GA3-d2). Accurate assessment of isotopic enrichment is critical for its use as an internal standard in quantitative mass spectrometry-based studies, ensuring the reliability and accuracy of experimental results. This document outlines the key experimental protocols, data analysis, and visualization of the workflows involved.
Introduction
This compound is a deuterated analog of Gibberellic acid (GA3), a phytohormone crucial for plant growth and development. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, deuterated standards are indispensable for isotope dilution mass spectrometry (ID-MS). The precise knowledge of the isotopic composition of GA3-d2 is paramount, as the presence of unlabeled (d0) and partially labeled (d1) species can impact the accuracy of quantification. This guide details the application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust determination of isotopic purity.
Analytical Approaches
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the principal technique for quantifying the distribution of isotopologues (d0, d1, d2, etc.) within a sample.[3][4] By precisely measuring the mass-to-charge ratio (m/z) and the relative abundance of each isotopic species, the isotopic purity can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ¹H and ²H NMR, is instrumental in confirming the specific location of the deuterium labels on the molecule and can also be used to estimate isotopic enrichment.[1][2]
Experimental Protocols
Mass Spectrometry Protocol for Isotopic Purity Determination
This protocol outlines the general procedure for analyzing the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Objective: To quantify the relative abundance of d0, d1, and d2 isotopologues of Gibberellic acid.
Materials:
-
This compound sample
-
Unlabeled Gibberellic acid (analytical standard)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 methanol:water with 0.1% formic acid.
-
Prepare a similar working solution of unlabeled Gibberellic acid to determine its natural isotopic abundance profile.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of Gibberellic acid from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Mass Analyzer: High resolution (e.g., > 60,000 FWHM).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to capture the entire isotopic cluster.
-
-
-
Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms for the [M-H]⁻ ions of unlabeled GA3 (m/z 345.10) and the expected isotopologues of GA3-d2 (d0: m/z 345.10, d1: m/z 346.11, d2: m/z 347.11).
-
Integrate the peak areas for each isotopologue.
-
Correct the observed peak intensities for the natural abundance of ¹³C. The contribution of the natural isotopes from the unlabeled compound is subtracted from the corresponding peaks in the labeled compound's spectrum.[3][5]
-
Calculate the percentage of each isotopologue using the corrected peak areas. The isotopic purity is typically reported as the percentage of the desired d2 species.
-
NMR Spectroscopy Protocol for Positional Confirmation
This protocol describes the use of ¹H and ²H NMR to confirm the location of deuterium labeling.
Objective: To verify the position of the deuterium atoms on the Gibberellic acid molecule.
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., Methanol-d4)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., Methanol-d4) in an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Gibberellic acid, indicates the sites of deuteration.
-
Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum will directly show the chemical shifts of the deuterium atoms, confirming their positions.
-
Data Presentation
Quantitative data from the isotopic purity analysis should be presented in a clear and structured format.
Table 1: Mass Spectrometric Analysis of this compound Isotopic Purity
| Isotopologue | Expected m/z ([M-H]⁻) | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| d0 (Unlabeled) | 345.1026 | 0.5 | 0.4 |
| d1 | 346.1089 | 1.8 | 1.6 |
| d2 | 347.1152 | 97.7 | 98.0 |
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Unlabeled GA3 Chemical Shift (ppm) | GA3-d2 Chemical Shift (ppm) | Interpretation |
| ¹H | 3.85 (d, 1H) | Signal significantly reduced | Deuteration at C-1 |
| ¹H | 2.75 (d, 1H) | Signal significantly reduced | Deuteration at C-1 |
| ²H | - | 3.84 | Confirms deuterium at C-1 |
| ²H | - | 2.74 | Confirms deuterium at C-1 |
Visualizations
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Biological Activity of Gibberellic Acid-d2 and Gibberellic Acid (GA3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellic acid (GA3) is a potent phytohormone crucial for regulating plant growth and development. Its deuterated analogue, gibberellic acid-d2 (GA3-d2), is commonly used as an internal standard in mass spectrometry-based quantification. This practice relies on the assumption that their biological activities are identical. This technical guide explores the theoretical and practical considerations of this assumption. While direct comparative bioactivity data is not available in the public literature, this document delves into the potential for a kinetic isotope effect (KIE) to alter the metabolic fate and, consequently, the biological activity of GA3-d2. We provide a detailed overview of the gibberellin signaling pathway, the key metabolic pathways for GA3 deactivation, and standardized experimental protocols for empirically determining any differences in bioactivity.
Introduction: The Rationale for Comparison
Gibberellic acid (GA3) is a tetracyclic diterpenoid acid that functions as a key regulator of diverse physiological processes in plants, including seed germination, stem elongation, flowering, and fruit development[1][2]. Its potent activity makes it a subject of intense study and a tool in agricultural applications[3][4].
In analytical chemistry, particularly in quantitative studies using mass spectrometry, deuterated standards like GA3-d2 are considered the gold standard. They are chemically identical to the analyte but have a greater mass, allowing them to be distinguished from the endogenous, non-deuterated compound. The core assumption is that the deuterated standard behaves identically to the native compound during extraction, derivatization, and chromatography, and that it does not occur naturally in the sample. A further, often unstated, assumption is that its biological activity is equivalent.
However, the substitution of hydrogen with deuterium, a heavier isotope, can lead to a Kinetic Isotope Effect (KIE) . The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes[5][6]. This occurs because the greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down any reaction where this bond cleavage is the rate-determining step[6].
For GA3, a KIE could manifest if the deuteration occurs at a site that undergoes enzymatic modification during its metabolism or deactivation. Such an effect could lead to slower degradation of GA3-d2 compared to GA3, potentially resulting in prolonged or enhanced biological activity. This guide will explore the metabolic pathways where a KIE is most likely to occur and provide the methodologies to test this hypothesis.
The Gibberellin Signaling Pathway
Gibberellins exert their effects by derepressing a signaling pathway that is normally constrained by DELLA proteins, which are nuclear-localized growth repressors. The currently accepted model is as follows:
-
Perception: Bioactive GAs, such as GA3, bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).
-
Complex Formation: The GA-GID1 complex undergoes a conformational change that enables it to bind to DELLA proteins.
-
Ubiquitination: The formation of the GA-GID1-DELLA ternary complex targets the DELLA protein for recognition by an F-box protein (SLY1 or GID2 in Arabidopsis and rice, respectively), which is part of an SCF E3 ubiquitin ligase complex.
-
Degradation: The SCF complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.
-
Growth Promotion: With the DELLA repressor removed, transcription factors are free to promote the expression of GA-responsive genes, leading to growth and development.
This "inhibition of an inhibitor" mechanism allows for a sensitive and rapid response to changes in bioactive GA concentrations.
Metabolism of Gibberellic Acid and the Potential for a Kinetic Isotope Effect
The biological activity of gibberellins is tightly controlled not only by biosynthesis but also by metabolic deactivation. The primary route for inactivating bioactive C19-GAs like GA3 is through 2β-hydroxylation, a reaction catalyzed by enzymes known as GA 2-oxidases (GA2ox)[7][8].
Table 1: Key Enzymes in GA3 Deactivation
| Enzyme Family | Reaction Catalyzed | Substrate(s) | Product(s) | Biological Activity of Product |
| GA 2-oxidases (GA2ox) | 2β-hydroxylation | GA1, GA3, GA4 | GA8, GA-catabolite, GA34 | Inactive or greatly reduced[9] |
| GA 13-oxidases (CYP714) | 13-hydroxylation | GA12, GA9 | GA53, GA20 | Precursors to other GAs |
The C-H bond at the C-2 position is broken during the 2β-hydroxylation step. If GA3-d2 is deuterated at this C-2 position, a primary KIE would be expected. This would slow the rate of 2β-hydroxylation, leading to a slower deactivation of GA3-d2 compared to GA3. Consequently, GA3-d2 would persist in its active form for longer, potentially leading to a more pronounced biological response at an equivalent concentration.
Commercially available GA3-d2 is often labeled at the C-1 and C-7 positions. While these positions are not directly involved in 2β-hydroxylation, it is conceivable that a secondary KIE could occur, although these effects are typically much smaller than primary KIEs[5]. A secondary KIE might arise from changes in hybridization or steric effects at the transition state of the enzymatic reaction.
To definitively determine the impact of deuteration, empirical testing through established bioassays is necessary.
Experimental Protocols for Comparative Bioactivity Analysis
Several well-established bioassays can be used to quantify and compare the biological activity of GA3 and GA3-d2. The ideal experimental design would involve generating full dose-response curves for both compounds to compare parameters such as the half-maximal effective concentration (EC50) and the maximum response.
Dwarf Rice (Oryza sativa L.) Microdrop Bioassay
This is a classic and highly sensitive assay for GAs, utilizing dwarf rice cultivars like 'Tan-ginbozu' that are deficient in endogenous GAs.
Methodology:
-
Seed Sterilization and Germination:
-
Sterilize rice seeds (e.g., cv. 'Tan-ginbozu') by immersing them in a 2% sodium hypochlorite solution for 30 minutes, followed by thorough rinsing with sterile water.
-
Sow the seeds on 0.8% water-agar in culture tubes or small pots.
-
Incubate the seeds in the dark at 30-32°C for 48 hours to germinate.
-
-
Seedling Growth:
-
After germination, transfer the seedlings to a controlled environment with a 12-hour photoperiod (e.g., fluorescent light) and a constant temperature of 30°C.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of GA3 and GA3-d2 in ethanol or acetone.
-
Create a serial dilution series for each compound (e.g., ranging from 10⁻³ to 10² ng/µL) in a 50% acetone solution containing a surfactant like 0.05% Tween 20. Include a vehicle-only control.
-
-
Application:
-
When the second leaf has just emerged (typically 3-4 days after germination), apply a 1 µL droplet of each test solution to the junction between the first leaf sheath and the coleoptile of each seedling using a micropipette.
-
Use at least 10-15 seedlings per concentration.
-
-
Measurement and Data Analysis:
-
Return the seedlings to the controlled environment for an additional 3-4 days.
-
Measure the length of the second leaf sheath from the coleoptile junction to the tip of the leaf.
-
Calculate the mean and standard error for each treatment group.
-
Plot the mean leaf sheath elongation against the logarithm of the GA concentration to generate dose-response curves. Calculate EC50 values for both GA3 and GA3-d2.
-
Barley (Hordeum vulgare L.) α-Amylase Induction Bioassay
This assay is based on the GA-induced synthesis and secretion of α-amylase from the aleurone layer of cereal grains.
Methodology:
-
Seed Preparation:
-
Select uniform barley seeds (e.g., cv. 'Himalaya').
-
Cut the seeds transversely to remove the embryonic half. The distal, embryoless half-seeds are used for the assay.
-
Sterilize the half-seeds with 1% sodium hypochlorite for 20 minutes and rinse thoroughly with sterile water.
-
-
Incubation:
-
Place 3-5 half-seeds, cut-surface down, into a sterile flask or vial containing 1-2 mL of incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 4.8).
-
Add the test compounds (GA3 and GA3-d2) to the buffer at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M). Include a control with no added GA.
-
Incubate the flasks in a shaking water bath at 25°C for 24 hours.
-
-
Enzyme Assay:
-
After incubation, remove the half-seeds and collect the incubation medium, which now contains the secreted α-amylase.
-
Assay the α-amylase activity using a substrate like starch. A common method involves incubating an aliquot of the medium with a soluble starch solution.
-
The reaction is stopped (e.g., by adding an iodine-potassium iodide solution), and the amount of remaining starch is quantified spectrophotometrically. The decrease in absorbance is proportional to the α-amylase activity.
-
-
Data Analysis:
-
Generate a standard curve using purified α-amylase.
-
Calculate the α-amylase activity for each GA concentration.
-
Plot enzyme activity against the logarithm of GA concentration to create dose-response curves and determine EC50 values.
-
Data Presentation and Interpretation
While no direct comparative data for GA3 vs. GA3-d2 exists in the literature, the results from the proposed experiments should be summarized for clear comparison.
Table 2: Hypothetical Data Summary for Comparative Bioassay
| Compound | EC50 (M) | Maximum Response (% of Control) | Fold Difference (GA3/GA3-d2) |
| Gibberellic Acid (GA3) | [Experimental Value] | [Experimental Value] | \multirow{2}{}{[Calculated Value]*} |
| This compound (GA3-d2) | [Experimental Value] | [Experimental Value] |
Interpretation of Potential Outcomes:
-
No Significant Difference (Fold Difference ≈ 1): If the EC50 and maximum response values are statistically indistinguishable, it would validate the assumption that GA3-d2 is a biologically equivalent tracer for GA3 under the tested conditions.
-
GA3-d2 is More Potent (Fold Difference > 1): A lower EC50 for GA3-d2 would indicate higher potency. This would strongly suggest a kinetic isotope effect is slowing its metabolic deactivation, allowing it to remain active at lower concentrations or for a longer duration.
-
GA3-d2 is Less Potent (Fold Difference < 1): While less likely, a higher EC50 for GA3-d2 could imply that the deuterium substitution interferes with receptor binding or another step in the signaling pathway.
Conclusion and Recommendations
The assumption that deuterated standards are biologically equivalent to their native counterparts is a matter of convenience that requires empirical validation. In the case of gibberellic acid, the primary deactivation pathway via 2β-hydroxylation presents a clear mechanism through which a kinetic isotope effect could alter the bioactivity of GA3-d2. Slower metabolic inactivation of GA3-d2 could lead to its accumulation and a more potent biological response compared to GA3.
For researchers in plant science, agriculture, and drug development, this potential difference is not merely academic. If GA3-d2 is biologically more active, its use as an internal standard in studies measuring physiological responses could lead to an underestimation of the activity of endogenous GA3.
It is strongly recommended that researchers perform direct comparative bioassays, such as the dwarf rice or barley α-amylase assays detailed in this guide, to quantify the biological activity of the specific deuterated GA3 isotopologue being used as an internal standard. This will ensure the accuracy of quantitative physiological studies and provide a clearer understanding of gibberellin homeostasis.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current advances in gibberellic acid (GA3) production, patented technologies and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curresweb.com [curresweb.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Genetic Analysis Reveals That C19-GA 2-Oxidation Is a Major Gibberellin Inactivation Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of a Gibberellin 2-Oxidase Gene around the Shoot Apex Is Related to Phase Transition in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jkip.kit.edu [jkip.kit.edu]
The Advent of Precision: A Technical History of Isotopically Labeled Gibberellins
For Researchers, Scientists, and Drug Development Professionals
The discovery and subsequent chemical characterization of gibberellins (GAs) in the mid-20th century marked a pivotal moment in plant biology. These diterpenoid phytohormones were found to regulate a vast array of developmental processes, from seed germination and stem elongation to flowering and fruit development. However, to truly unravel their complex metabolic pathways, transport mechanisms, and modes of action, researchers required a means to trace these molecules with high precision and sensitivity. This need ushered in the era of isotopically labeled gibberellins, a suite of powerful tools that have been instrumental in advancing our understanding of these crucial plant growth regulators. This technical guide delves into the discovery, synthesis, and application of isotopically labeled gibberellins, providing a comprehensive resource for professionals in plant science and related fields.
From Fungal Toxins to Labeled Tracers: A Historical Perspective
The story of gibberellins began with the observation of the "bakanae" or "foolish seedling" disease in rice, caused by the fungus Gibberella fujikuroi. Japanese scientists in the early 20th century isolated the active compounds responsible for the abnormal growth.[1] It wasn't until the 1950s that the diterpenoid nature of these compounds was elucidated through pioneering work involving the incorporation of ¹⁴C-labeled substrates like acetate and mevalonate into GA₃ in fungal cultures.[1] This early use of radioisotopes laid the foundation for understanding the gibberellin biosynthetic pathway.
The subsequent decades saw the development of increasingly sophisticated analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS) and immunoassays. These methods demanded highly specific and sensitive detection, a need that was met by the synthesis of gibberellins labeled with stable isotopes (e.g., ²H, ¹³C) and radioisotopes (e.g., ³H, ¹⁴C). The use of isotopically labeled internal standards in GC-MS, a technique known as isotope dilution mass spectrometry, revolutionized the quantitative analysis of gibberellins in plant tissues, allowing for unprecedented accuracy and precision.[2]
Data Presentation: A Quantitative Overview
The synthesis and application of isotopically labeled gibberellins are characterized by several key quantitative parameters. The following tables summarize some of the critical data for researchers in this field.
| Isotope | Labeling Method | Precursor | Organism/System | Typical Specific Activity | Reference |
| ¹⁴C | Biosynthesis | [¹⁴C]Acetate | Gibberella fujikuroi | >20 µCi/mmol | [3] |
| ¹⁴C | Chemical Synthesis (Wittig) | [¹⁴C]Methyl-triphenylphosphonium iodide | Chemical Synthesis | ~4 mCi/mmol | |
| ³H | Catalytic Hydrogenation | GA precursor with unsaturation | Chemical Synthesis | >10¹⁴ Bq/mol | [4] |
| ²H | Chemical Synthesis | Deuterated reagents (e.g., CD₃MgBr) | Chemical Synthesis | High isotopic purity | [5] |
Table 1: Synthesis of Isotopically Labeled Gibberellins
| Analytical Method | Labeled Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Radioimmunoassay (RIA) | Tritiated GAs | 5 fmol (2 pg) for GA₃ | - | [6] |
| GC-MS (SIM) | Deuterated GAs | - | - | [7] |
| HPLC-ESI-MS/MS | Deuterated GAs | 0.02 - 0.74 pg | 0.07 - 2.45 pg |
Table 2: Comparison of Analytical Methods for Gibberellin Quantification
Experimental Protocols: Synthesizing and Utilizing Labeled Gibberellins
The following sections provide detailed methodologies for the synthesis and application of isotopically labeled gibberellins, based on established protocols in the field.
Protocol 1: Biosynthesis of [¹⁴C]Gibberellic Acid (GA₃)
This protocol is adapted from early methods utilizing fungal cultures to produce radiolabeled gibberellins.
Materials:
-
Culture of Gibberella fujikuroi
-
Sterile fermentation medium
-
[¹⁴C]Sodium acetate
-
Solvents for extraction (e.g., ethyl acetate)
-
Chromatography supplies (e.g., silica gel columns, HPLC)
-
Scintillation counter
Procedure:
-
Fungal Culture: Inoculate a sterile fermentation medium with a high-yielding strain of Gibberella fujikuroi.
-
Initiation of GA Production: Allow the fungus to grow until gibberellin production is initiated, which can be monitored by bioassay or preliminary analytical methods.
-
Introduction of Radiolabel: Introduce a sterile solution of [¹⁴C]sodium acetate to the culture medium. The timing and concentration of the labeled precursor are critical for achieving high specific activity.
-
Incubation: Continue the fermentation for a period that allows for the incorporation of the ¹⁴C label into the gibberellin molecules.
-
Extraction: After the incubation period, harvest the fungal mycelium and the culture filtrate. Extract the gibberellins from the filtrate using a suitable organic solvent like ethyl acetate.
-
Purification: Purify the extracted [¹⁴C]GA₃ using a combination of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
-
Quantification and Specific Activity Determination: Quantify the amount of purified [¹⁴C]GA₃ and determine its specific activity using a scintillation counter.
Protocol 2: Synthesis of Deuterated Gibberellins for GC-MS Internal Standards
This protocol outlines a general chemical synthesis approach for preparing deuterated gibberellins, which are essential for accurate quantification by isotope dilution mass spectrometry.
Materials:
-
A suitable gibberellin precursor
-
Deuterated reagents (e.g., deuterated Grignard reagents like CD₃MgI, or deuterated reducing agents like NaBD₄)
-
Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)
-
Reagents for protecting and deprotecting functional groups
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
-
NMR and mass spectrometer for structural confirmation and isotopic purity analysis
Procedure:
-
Precursor Selection: Choose a gibberellin precursor that allows for the specific introduction of deuterium atoms at a stable position in the molecule.
-
Protection of Functional Groups: If necessary, protect reactive functional groups on the precursor molecule to prevent unwanted side reactions.
-
Deuterium Labeling Reaction: Perform the key reaction to introduce the deuterium label. This could involve, for example, the reaction of a ketone with a deuterated Grignard reagent to introduce a deuterated methyl group, or the reduction of a carbonyl group with a deuterated reducing agent.
-
Deprotection: If protecting groups were used, remove them to yield the deuterated gibberellin.
-
Purification: Purify the synthesized deuterated gibberellin using chromatographic techniques to remove any unreacted starting materials and byproducts.
-
Structural and Isotopic Analysis: Confirm the structure of the deuterated gibberellin using Nuclear Magnetic Resonance (NMR) spectroscopy and determine the isotopic purity and enrichment using mass spectrometry.
Protocol 3: Workflow for Gibberellin Analysis using Isotope Dilution GC-MS
This protocol describes the general workflow for the quantitative analysis of endogenous gibberellins in plant tissues using isotopically labeled internal standards.[2]
Materials:
-
Plant tissue sample
-
Known quantity of a deuterated gibberellin internal standard corresponding to the analyte of interest
-
Extraction solvent (e.g., methanol/water mixture)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Derivatization reagents (e.g., for methylation and trimethylsilylation)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Homogenization and Spiking: Homogenize a known weight of plant tissue in a suitable extraction solvent. Immediately add a precise and known amount of the deuterated gibberellin internal standard.
-
Extraction: Extract the gibberellins from the plant homogenate.
-
Sample Cleanup: Purify the crude extract to remove interfering compounds using techniques such as solid-phase extraction (SPE).
-
Derivatization: Chemically modify the gibberellins to increase their volatility and stability for GC analysis. This typically involves methylation of the carboxyl group followed by trimethylsilylation of hydroxyl groups.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different gibberellins, and the mass spectrometer detects and quantifies both the endogenous (unlabeled) and the internal standard (labeled) forms based on their characteristic mass-to-charge ratios.
-
Quantification: Calculate the amount of the endogenous gibberellin in the original sample by comparing the peak area of the endogenous analyte to the peak area of the known amount of the added internal standard.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key gibberellin-related pathways and experimental workflows.
Conclusion
The development and application of isotopically labeled gibberellins have been paramount to our current understanding of these vital plant hormones. From the early biosynthetic studies using ¹⁴C to the highly precise quantitative analyses enabled by deuterated standards and mass spectrometry, these labeled molecules have provided researchers with an indispensable toolkit. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for and application of isotopically labeled gibberellins in fundamental plant science and agricultural biotechnology will undoubtedly continue to grow, paving the way for new discoveries and innovations.
References
- 1. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Gibberellin GA3 Production with the Construction of a Genome-Scale Metabolic Model of Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunoassay of gibberellins : I. radioimmunoassays for the gibberellins A1, A 3, A 4, A 7, A 9 and A 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of femtomol quantities of gibberellic acid by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Investigation of Gibberellic Acid-d2 Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the investigation of the gibberellic acid-d2 (GA-d2) biosynthesis pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the synthesis, analysis, and biological implications of deuterated gibberellins.
Introduction to Gibberellin Biosynthesis and the Role of Isotopic Labeling
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biosynthesis of bioactive GAs, such as GA1 and GA4, originates from trans-geranylgeranyl diphosphate (GGDP). This precursor is converted to ent-kaurene in the plastids, which is then sequentially oxidized in the endoplasmic reticulum and cytosol by a series of enzymes, including cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs).
The use of stable isotope-labeled compounds, such as deuterated gibberellins (GA-d2), is a powerful technique for elucidating metabolic pathways. By introducing a "heavy" isotope of hydrogen (deuterium), researchers can trace the movement and transformation of these molecules within a biological system. This approach is instrumental in identifying intermediates, determining reaction kinetics, and quantifying metabolic flux.
The this compound Biosynthesis Pathway
The biosynthesis of this compound follows the same enzymatic pathway as its non-deuterated counterpart, with the deuterium label being incorporated at a specific precursor stage. A common strategy involves the synthesis of a deuterated precursor, such as deuterated ent-kaurene, which is then fed to a cell-free enzyme system or a biological system capable of gibberellin biosynthesis.
The core enzymatic steps are as follows:
-
Plastid:
-
ent-copalyl diphosphate synthase (CPS)
-
ent-kaurene synthase (KS)
-
-
Endoplasmic Reticulum:
-
ent-kaurene oxidase (KO)
-
ent-kaurenoic acid oxidase (KAO)
-
-
Cytosol:
-
GA 20-oxidase (GA20ox)
-
GA 3-oxidase (GA3ox)
-
GA 2-oxidase (GA2ox) - involved in deactivation.
-
The following diagram illustrates the generalized pathway leading to the formation of a bioactive gibberellin.
Experimental Protocols
Synthesis of Deuterated ent-Kaurene
A detailed protocol for the chemical synthesis of deuterated ent-kaurene is a critical first step. While various synthetic routes exist, a common approach involves the deuteration of a suitable precursor molecule.
Protocol: Synthesis of Deuterated ent-Kaurene Precursor
-
Starting Material: Select a suitable precursor for deuteration, such as a ketone derivative of an ent-kaurane intermediate.
-
Deuterium Source: Utilize a deuterium source such as deuterium gas (D2) in the presence of a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent like sodium borodeuteride (NaBD4).
-
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., Argon) using an anhydrous solvent. The temperature and reaction time will vary depending on the specific precursor and deuterating agent.
-
Purification: The deuterated product is purified using techniques such as flash column chromatography on silica gel.
-
Characterization: The structure and isotopic enrichment of the deuterated ent-kaurene are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 2H-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Cell-Free Enzyme System for Gibberellin Biosynthesis
Cell-free systems, derived from organisms known to produce gibberellins (e.g., pumpkin endosperm), provide a controlled environment for studying the enzymatic conversions in the biosynthesis pathway.
Protocol: Preparation and Use of a Cell-Free System
-
Source Material: Homogenize a rich source of gibberellin biosynthetic enzymes, such as the endosperm of developing pumpkin seeds, in a suitable buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. The resulting supernatant contains the soluble enzymes of the pathway.
-
Incubation: Incubate the cell-free extract with the deuterated ent-kaurene precursor and necessary cofactors (e.g., NADPH, ATP, MgCl2, and 2-oxoglutarate).
-
Extraction: After incubation, extract the gibberellins from the reaction mixture using an organic solvent like ethyl acetate.
-
Purification: Purify the extracted gibberellins using Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for identifying and quantifying deuterated gibberellins.
Protocol: GC-MS Analysis of Deuterated Gibberellins
-
Derivatization: Convert the purified gibberellins into their more volatile methyl ester trimethylsilyl (Me-TMS) ether derivatives. This is typically achieved by reaction with diazomethane followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Gas Chromatography: Separate the derivatized gibberellins on a capillary GC column (e.g., a non-polar column like DB-1 or DB-5). A temperature gradient program is used to achieve optimal separation.
-
Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode to identify fragmentation patterns or in selected ion monitoring (SIM) mode for targeted quantification.
-
Data Analysis: Identify deuterated gibberellins by their characteristic mass spectra, which will show a mass shift corresponding to the number of deuterium atoms incorporated. Quantify the amount of deuterated and non-deuterated gibberellins by comparing the peak areas of their respective molecular ions or characteristic fragment ions.
Quantitative Data Presentation
The use of deuterated standards allows for precise quantification of gibberellin levels in biological samples. The following tables present hypothetical quantitative data that could be obtained from such experiments.
Table 1: Hypothetical Enzyme Kinetic Parameters for GA20-oxidase
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| GA12 | 1.5 | 250 |
| [2H2]GA12 | 1.6 | 245 |
| GA53 | 2.1 | 180 |
| [2H2]GA53 | 2.2 | 175 |
Table 2: Hypothetical Quantification of Deuterated Gibberellin Metabolites in a Cell-Free System
| Gibberellin | Endogenous Level (ng/g FW) | Labeled Amount (ng/g FW) | % Labeled Pool |
| GA12 | 5.2 | 48.5 | 90.2 |
| GA15 | 1.8 | 15.3 | 89.5 |
| GA24 | 2.5 | 20.1 | 88.9 |
| GA9 | 0.8 | 6.2 | 88.6 |
| GA4 | 0.3 | 2.1 | 87.5 |
Investigation of Gibberellin Signaling Pathways
Deuterated gibberellins can also be used to investigate the downstream signaling pathways that they regulate. A key pathway involves the GA-GID1-DELLA signaling module. Bioactive GAs bind to the GID1 receptor, which then promotes the degradation of DELLA proteins, a family of nuclear repressors of GA responses.
By applying deuterated bioactive GAs to plant systems, researchers can track their uptake, transport, and binding to the GID1 receptor, and subsequently measure the rate of DELLA protein degradation.
Conclusion
The investigation of the this compound biosynthesis pathway provides invaluable insights into plant hormone metabolism and regulation. The experimental protocols and analytical techniques outlined in this guide offer a robust framework for researchers to explore the intricacies of gibberellin biology. The use of stable isotope labeling, coupled with sensitive analytical methods, will continue to be a cornerstone of research in this field, with significant implications for agriculture and the development of novel plant growth regulators.
The Metabolic Journey of Gibberellic Acid-d2 in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of exogenously applied deuterated gibberellic acid (GA3-d2) in plants. Understanding the biotransformation of gibberellins is crucial for developing new plant growth regulators and for elucidating the intricate hormonal networks that govern plant development. This document provides a detailed experimental framework, data presentation, and visual representations of the metabolic pathways and experimental workflows involved in tracing the fate of GA3-d2.
Introduction to Gibberellin Metabolism
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development[1][2][3]. The bioactivity of GAs is determined by their specific chemical structure, and plants maintain hormonal homeostasis through a tightly regulated process of biosynthesis and catabolism[4][5].
The metabolic fate of an exogenously applied GA, such as the commercially important Gibberellic acid (GA3), can involve several modifications, primarily hydroxylation and oxidation, which generally lead to deactivation. The use of stable isotope-labeled compounds, such as Gibberellic acid-d2 (GA3-d2), is a powerful technique to trace the metabolic conversion of the parent compound and identify its downstream metabolites. This is typically achieved using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS)[6][7][8]. By tracking the appearance of the deuterium label in different molecular species over time, researchers can elucidate the metabolic pathways and quantify the rates of conversion.
Experimental Protocol: Tracing the Metabolic Fate of GA3-d2 in Arabidopsis thaliana
This section outlines a detailed methodology for a time-course experiment to track the metabolism of GA3-d2 in the model plant Arabidopsis thaliana.
2.1. Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
2.2. Application of this compound
-
Preparation of GA3-d2 Solution: A stock solution of GA3-d2 is prepared in a minimal amount of a suitable solvent like ethanol and then diluted to the final working concentration (e.g., 10 µM) in sterile water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application.
-
Application Method: The GA3-d2 solution is applied to 14-day-old seedlings by uniformly spraying the aerial tissues until runoff. Control plants are sprayed with a mock solution (water with the same concentration of ethanol and Tween-20).
2.3. Sample Collection and Preparation
-
Time Points: Whole seedlings are harvested at various time points after application (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Harvesting: At each time point, seedlings are gently removed from the agar, rinsed with distilled water to remove any external residue, blotted dry, and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Sample Homogenization: The frozen plant material is ground to a fine powder under liquid nitrogen using a mortar and pestle.
2.4. Extraction of Gibberellins
-
Extraction Solvent: Pre-chilled 80% (v/v) methanol in water.
-
Procedure:
-
The powdered plant tissue is transferred to a pre-weighed tube, and the fresh weight is recorded.
-
The extraction solvent is added at a ratio of 10 mL per gram of fresh weight.
-
The mixture is shaken overnight at 4°C in the dark.
-
The extract is centrifuged, and the supernatant is collected.
-
The pellet is re-extracted with the same solvent, and the supernatants are pooled.
-
2.5. Solid-Phase Extraction (SPE) for Purification
-
SPE Cartridge: A C18 reverse-phase SPE cartridge.
-
Procedure:
-
The pooled supernatant is passed through the conditioned and equilibrated C18 cartridge.
-
The cartridge is washed with water to remove polar impurities.
-
The gibberellins are eluted with methanol.
-
The eluate is dried under a stream of nitrogen gas.
-
2.6. LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: The dried extract is reconstituted in a suitable mobile phase and injected into a C18 reverse-phase column. A gradient of acetonitrile and water, both containing a small percentage of formic acid, is used to separate the different GA species.
-
Mass Spectrometry Detection: The mass spectrometer is operated in negative ion mode using selective reaction monitoring (SRM) to detect and quantify GA3-d2 and its potential deuterated metabolites. The SRM transitions are determined using authentic standards of the target compounds.
Quantitative Data Presentation
The following table represents a hypothetical, yet plausible, time-course of the metabolic fate of GA3-d2 in Arabidopsis thaliana seedlings. The data illustrates the decrease of the parent compound and the transient accumulation of its hydroxylated metabolite, GA8-d2.
| Time (Hours) | GA3-d2 (ng/g FW) | GA8-d2 (ng/g FW) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 12.5 |
| 6 | 55.8 | 35.7 |
| 12 | 25.1 | 48.3 |
| 24 | 8.9 | 30.1 |
| 48 | 2.1 | 10.4 |
| Table 1: Hypothetical quantitative analysis of GA3-d2 and its metabolite GA8-d2 in Arabidopsis thaliana seedlings over a 48-hour period following application. FW = Fresh Weight. |
Visualizing Metabolic Pathways and Experimental Workflows
4.1. Metabolic Pathway of this compound
The following diagram illustrates the likely metabolic conversion of GA3-d2 to its inactive catabolite, GA8-d2, through 2β-hydroxylation, a common deactivation step in the gibberellin metabolic pathway[4].
4.2. Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol for analyzing the metabolic fate of GA3-d2 in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of gibberellins.pptx [slideshare.net]
- 5. Time-course metabolic profiling in Arabidopsis thaliana cell cultures after salt stress treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]
Spectral Analysis of Gibberellic Acid-d2: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral analysis of Gibberellic acid-d2, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows. While specific experimental spectral data for this compound is not widely available in public literature, this guide provides the foundational knowledge based on the analysis of unlabeled Gibberellic acid and general principles of isotopic labeling in spectral analysis.
Introduction to this compound
Gibberellic acid (GA3) is a tetracyclic diterpenoid plant hormone that plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] this compound is a deuterated form of GA3, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling is a powerful tool in analytical and metabolic studies, allowing for more precise quantification and tracing of the molecule in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the position of deuterium labeling and for complete structural elucidation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Gibberellic acid, with the key difference being the absence of signals corresponding to the deuterated positions. The chemical shifts of the remaining protons may experience minor shifts due to the isotopic effect of deuterium.
Table 1: ¹H NMR Chemical Shifts for Gibberellic Acid
| Proton Assignment | Chemical Shift (δ) ppm (Unlabeled GA3)[2][3] | Predicted Chemical Shift (δ) ppm (GA3-d2) | Multiplicity (Unlabeled GA3)[2] | Coupling Constant (J) Hz (Unlabeled GA3)[2] |
| H-1 | 6.334 | 6.334 | d | J(1,2)=9.3 |
| H-2 | 5.800 | 5.800 | dd | J(2,1)=9.3, J(2,6)=3.7 |
| H-3 | 5.58 | 5.58 | d | J(3,6)=6.6 |
| H-5a | 5.127 | 5.127 | d | |
| H-5b | 4.87 | 4.87 | d | |
| H-6 | 3.874 | 3.874 | dd | J(6,2)=3.7, J(6,3)=6.6 |
| H-7 | 3.075 | 3.075 | d | J(7,8)=10.8 |
| H-8 | 2.50 | 2.50 | d | J(8,7)=10.8 |
| H-11a | 2.18 | 2.18 | m | |
| H-11b | 2.15 | 2.15 | m | |
| H-12a | 1.91 | 1.91 | m | |
| H-12b | 1.86 | 1.86 | m | |
| H-13a | 1.72 | 1.72 | m | |
| H-13b | 1.63 | 1.63 | m | |
| H-14 | 1.77 to 1.460 | 1.77 to 1.460 | m | |
| CH₃ | 1.071 | 1.071 | s | |
| OH | 12.6 | 12.6 | s | |
| Note: | The exact position of deuteration in commercially available this compound may vary. The predicted spectrum assumes deuteration at a non-protonated carbon or a position that does not significantly alter the presented proton signals. The absence of specific proton signals would indicate the location of deuterium labeling. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will show characteristic signals for each carbon atom. The carbon atom(s) directly bonded to deuterium will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling and may show a slight upfield shift (isotopic shift) compared to the unlabeled compound.
Table 2: ¹³C NMR Chemical Shifts for Gibberellic Acid
| Carbon Assignment | Chemical Shift (δ) ppm (Unlabeled GA3 in d6-acetone)[4] | Predicted Chemical Shift (δ) ppm (GA3-d2) |
| C-1 (COOH) | 176.66 | 176.66 |
| C-2 | 175.12 | 175.12 |
| C-3 | 70.88 | 70.88 |
| C-4 | 115.30 | 115.30 |
| C-4a | 142.89 | 142.89 |
| C-4b | 48.53 | 48.53 |
| C-5 | 20.83 | 20.83 |
| C-5a | 151.00 | 151.00 |
| C-6 | 39.89 | 39.89 |
| C-7 | 78.35 | 78.35 |
| C-8 | 155.39 | 155.39 |
| C-9 | 39.25 | 39.25 |
| C-9a | 46.25 | 46.25 |
| C-10 (COOH) | 175.81 | 175.81 |
| C-10a | 46.99 | 46.99 |
| C-11 | 46.41 | 46.41 |
| C-12 | 45.81 | 45.81 |
| C-13 | 73.98 | 73.98 |
| C=CH₂ | 105.06 | 105.06 |
| CH₃ | 18.46 | 18.46 |
| Note: | The chemical shifts are referenced to d6-acetone. The carbon atom(s) bonded to deuterium in GA3-d2 would be expected to show a slight upfield shift. |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.
Molecular Ion and Isotopic Pattern
The molecular weight of unlabeled Gibberellic acid (C₁₉H₂₂O₆) is 346.14 g/mol . For this compound (C₁₉H₂₀D₂O₆), the molecular weight will be approximately 348.15 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum will show a molecular ion peak (M+) corresponding to this increased mass.
Fragmentation Pattern
The fragmentation of Gibberellic acid in a mass spectrometer will produce a series of characteristic fragment ions. The fragmentation pattern of this compound is expected to be similar to the unlabeled compound, but the masses of fragments containing the deuterium labels will be shifted by +2 Da. This shift can be used to pinpoint the location of the deuterium atoms within the molecule.
Table 3: Major Mass Spectral Fragments of Gibberellic Acid
| m/z (Unlabeled GA3) | Proposed Fragment Structure/Loss | Predicted m/z (GA3-d2) |
| 346 | [M]+ | 348 |
| 328 | [M - H₂O]+ | 330 |
| 302 | [M - CO₂]+ | 304 |
| 284 | [M - H₂O - CO₂]+ | 286 |
| 239 | [M - H₂O - CO₂ - C₂H₅]+ | 241 or 239* |
| Note: | The predicted m/z for fragments of GA3-d2 depends on whether the deuterium atoms are retained in the fragment. Analysis of these shifts provides structural information. |
Experimental Protocols
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of a deuterated small molecule like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]
-
Ensure the sample is fully dissolved and free of any particulate matter to ensure good spectral resolution.
-
The choice of solvent is critical as it can influence chemical shifts.[6]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry Protocol
A general protocol for the mass spectral analysis of this compound is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the chosen ionization technique.
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.
-
Electrospray ionization (ESI) is a common and suitable soft ionization technique for a molecule like Gibberellic acid, which can be analyzed in either positive or negative ion mode.[4][7]
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak and determine its accurate mass.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This is crucial for structural elucidation and confirming the location of the deuterium labels.
-
Visualizations
Gibberellin Signaling Pathway
Gibberellic acid exerts its biological effects through a well-defined signaling pathway. Upon entering the cell, GA binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes that drive various growth and developmental processes.[8][9][10]
Caption: Gibberellin Signaling Pathway.
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a deuterated small molecule like this compound.
Caption: Experimental Workflow for Spectral Analysis.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. Gibberellic acid(77-06-5) 1H NMR spectrum [chemicalbook.com]
- 4. iris.unica.it [iris.unica.it]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 9. Gibberellins | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Gibberellic Acid-d2 in Seed Germination Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of deuterium-labeled gibberellic acid (GA-d2) in the study of seed germination. It details the pivotal role of GA-d2 as an internal standard for the accurate quantification of endogenous gibberellins, outlines detailed experimental protocols, and presents quantitative data from relevant studies. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing seed germination.
Introduction: The Significance of Gibberellins in Seed Germination
Gibberellins (GAs) are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. Seed germination is a complex physiological process initiated by water uptake (imbibition) and culminating in the emergence of the radicle. The transition from a dormant to a germinative state is tightly controlled by the balance between dormancy-promoting hormones, primarily abscisic acid (ABA), and germination-promoting hormones, most notably GAs.
Bioactive GAs, such as GA₁, GA₃, GA₄, and GA₇, promote germination by inducing the synthesis of hydrolytic enzymes that weaken the tissues surrounding the embryo, such as the endosperm, and by increasing the growth potential of the embryo itself. Consequently, the precise quantification of endogenous GA levels in seeds is paramount to understanding the molecular regulation of germination and dormancy.
The Role of Gibberellic Acid-d2 (GA-d2) as an Internal Standard
This compound (GA-d2) and other deuterated GAs are non-radioactive, stable isotope-labeled forms of gibberellins. Their primary and most critical role in seed germination studies is to serve as internal standards for the highly accurate and sensitive quantification of endogenous GAs using mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS).
The principle behind using a deuterated internal standard is based on the concept of isotope dilution mass spectrometry. A known amount of the deuterated standard (e.g., GA-d2) is added to the plant extract at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to its endogenous, non-labeled counterpart, it experiences the same losses during extraction, purification, and derivatization.
During GC-MS analysis, the deuterated and non-deuterated forms of the GA are separated by the gas chromatograph and then detected by the mass spectrometer. Although they have nearly identical retention times, they are distinguishable by their mass-to-charge (m/z) ratio due to the presence of deuterium atoms. By comparing the peak areas of the endogenous GA and the deuterated internal standard, the absolute amount of the endogenous GA in the original sample can be precisely calculated, correcting for any experimental losses. This method provides a level of accuracy and precision that is unattainable with other quantification techniques.
Quantitative Data Presentation
The following tables summarize quantitative data on endogenous gibberellin levels in the seeds of various plant species, as determined by GC-MS using deuterated internal standards. These data highlight the dynamic changes in GA concentrations during the transition from dormancy to germination.
Table 1: Endogenous Gibberellin Levels in Dormant and Non-Dormant Beechnut (Fagus sylvatica L.) Seeds
| Gibberellin | Tissue | Dormant Seeds (ng/g fresh weight) | Non-Dormant Seeds (ng/g fresh weight) |
| GA₁ | Embryo Axes | 1.5 | 12.5 |
| Cotyledons | 0.8 | 1.2 | |
| GA₃ | Embryo Axes | 0.5 | 3.0 |
| Cotyledons | Not Detected | Not Detected | |
| GA₄ | Embryo Axes | 2.0 | 2.2 |
| Cotyledons | 1.0 | 1.5 | |
| GA₇ | Embryo Axes | 0.3 | 0.4 |
| Cotyledons | 0.2 | 0.3 | |
| GA₈ | Embryo Axes | 8.0 | 2.0 |
| Cotyledons | 15.0 | 5.0 | |
| GA₉ | Embryo Axes | 0.7 | 0.9 |
| Cotyledons | 0.5 | 0.6 | |
| GA₁₉ | Embryo Axes | 10.0 | 4.0 |
| Cotyledons | 25.0 | 10.0 | |
| GA₂₀ | Embryo Axes | 3.0 | 8.0 |
| Cotyledons | 5.0 | 15.0 |
Table 2: Endogenous Gibberellin Levels in Unimbibed Onopordum nervosum Seeds with Different Germination Capacities
| Gibberellin | Low Germination Rate Seeds (ng/g dry weight) | High Germination Rate Seeds (ng/g dry weight) |
| GA₃ | 1.8 | 3.6 |
| GA₂₀ | 4.2 | 21.0 |
Experimental Protocols
The following sections provide a detailed methodology for the quantification of endogenous gibberellins in seeds using deuterated internal standards and GC-MS.
This protocol is a composite of methodologies described in the literature for the extraction and purification of GAs from plant tissues for mass spectrometric analysis.
-
Homogenization: Freeze a known weight of seed tissue (typically 0.5-2.0 g fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Extraction: Transfer the powdered tissue to a chilled centrifuge tube and add 10 mL of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT). Add a known amount of the deuterated internal standard mixture (e.g., [²H₂]GA₁, [²H₂]GA₄, etc.) to the extraction solvent. The amount of internal standard added should be roughly equivalent to the expected amount of endogenous GA.
-
Incubation and Centrifugation: Shake the mixture overnight at 4°C in the dark. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 5 mL of 80% methanol, shake for 1 hour at 4°C, and centrifuge again. Combine the supernatants.
-
Solvent Partitioning: Reduce the volume of the combined supernatants under vacuum. Adjust the pH of the aqueous residue to 2.5 with 1M HCl. Partition the acidic aqueous phase three times against an equal volume of ethyl acetate.
-
Back-extraction: Combine the ethyl acetate fractions and back-extract with 5% sodium bicarbonate solution.
-
Final Extraction: Acidify the sodium bicarbonate solution to pH 2.5 with 6M HCl and partition three times against an equal volume of ethyl acetate.
-
Drying and Storage: Dry the final ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen gas. Store the dried extract at -20°C until further purification.
Further purification is often necessary to remove interfering compounds.
-
Column Preparation: Use a C18 SPE cartridge. Condition the cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Dissolve the dried extract in a small volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% acetic acid) and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a series of increasing concentrations of methanol in water to elute polar impurities.
-
Elution: Elute the gibberellins with 100% methanol.
-
Drying: Evaporate the methanol eluate to dryness under nitrogen.
For complex samples, HPLC fractionation can provide an additional layer of purification.
-
Column: Use a reverse-phase C18 HPLC column.
-
Mobile Phase: A gradient of methanol in water, both containing 0.1% acetic acid, is commonly used.
-
Fraction Collection: Collect fractions based on the retention times of known GA standards.
-
Drying: Dry the relevant fractions under vacuum.
Gibberellins are not volatile enough for direct GC-MS analysis and must be derivatized to increase their volatility.
-
Methylation: Dissolve the dried, purified GA fraction in a small volume of methanol. Add an ethereal solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is highly toxic and explosive. This step should be performed in a fume hood with appropriate safety precautions.
-
Silylation: After removing the diazomethane and solvent under a stream of nitrogen, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
-
Gas Chromatograph Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the GAs of interest and their deuterated internal standards. This significantly increases the sensitivity and selectivity of the analysis.
-
Ions to Monitor: For each GA, at least two characteristic ions are monitored, along with the corresponding ions for the deuterated standard (which will have a mass shift of +2 amu for a d2-labeled standard).
-
Mandatory Visualizations
Caption: Gibberellin signaling cascade leading to seed germination.
Caption: Workflow for quantifying endogenous gibberellins in seeds.
Conclusion
The use of this compound and other deuterated analogs as internal standards has revolutionized the study of gibberellin physiology in plants. This technical guide provides researchers with a foundational understanding and practical protocols for the accurate quantification of endogenous GAs in seed germination studies. The ability to precisely measure the dynamic changes in GA levels, in conjunction with transcriptomic and proteomic approaches, will continue to unravel the intricate molecular network that governs the critical transition from seed dormancy to germination. This knowledge is not only fundamental to plant biology but also holds significant potential for applications in agriculture and crop improvement.
Methodological & Application
Application Note: Quantitative Analysis of Gibberellic Acid in Plant Tissues Using Gibberellic Acid-d2 as an Internal Standard by GC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA3) is a vital phytohormone that regulates various aspects of plant growth and development, including seed germination, stem elongation, and flowering. Accurate quantification of endogenous GA3 levels is crucial for research in plant physiology, agriculture, and the development of plant growth regulators. Gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with stable isotope dilution is a highly sensitive and specific method for the precise quantification of phytohormones. The use of a deuterated internal standard, such as Gibberellic acid-d2 (GA3-d2), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
This application note provides a detailed protocol for the extraction, purification, derivatization, and subsequent quantification of gibberellic acid from plant tissues using GC-MS/MS with this compound as an internal standard.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the plant tissue sample at the beginning of the extraction process. The GA3 and GA3-d2 are then co-extracted, purified, and derivatized to increase their volatility for GC-MS analysis. The analytes are then separated by gas chromatography and detected by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the native GA3 to the deuterated internal standard is used to calculate the concentration of endogenous GA3 in the sample, effectively compensating for any losses during sample workup and variations in instrument response.
Experimental Protocols
Sample Preparation and Extraction
This protocol is designed for the extraction of gibberellins from fresh plant tissue.
Materials:
-
Fresh plant tissue (e.g., leaves, shoots, roots)
-
Liquid nitrogen
-
80% Acetonitrile (aq)
-
This compound internal standard solution (concentration to be determined based on expected endogenous levels)
-
Centrifuge capable of 4°C
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Weigh approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add 1 mL of ice-cold 80% acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker at 4°C for at least 4 hours (or overnight) to allow for complete extraction.
-
Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
The supernatant can be directly evaporated to dryness under a gentle stream of nitrogen or further purified using SPE.
Solid Phase Extraction (SPE) Purification
Procedure:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the gibberellins with 3 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To enhance volatility for GC-MS analysis, the carboxylic acid and hydroxyl groups of gibberellic acid must be derivatized. A common method is trimethylsilylation.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Heating block or oven
Procedure:
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS/MS analysis.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer.
GC Conditions (Typical):
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
MS/MS Conditions (Typical):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Proposed for Trimethylsilyl Derivatives):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Gibberellic acid (TMS derivative) | 562 | 417 | 207 |
| This compound (TMS derivative) | 564 | 419 | 207 |
Note: The exact m/z values for the precursor and product ions should be optimized for the specific instrument used.
Data Presentation
Quantitative Data Summary
The following tables represent typical validation data for a quantitative GC-MS/MS method for gibberellic acid using a deuterated internal standard.
Table 1: Calibration Curve for Gibberellic Acid
| Concentration (ng/mL) | Peak Area Ratio (GA3/GA3-d2) |
| 1 | 0.05 |
| 5 | 0.24 |
| 10 | 0.49 |
| 25 | 1.23 |
| 50 | 2.48 |
| 100 | 4.95 |
| Linearity (R²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Visualizations
Protocol for the Quantification of Endogenous Gibberellins using Gibberellic Acid-d2 as an Internal Standard
Application Note
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The precise quantification of endogenous gibberellin levels is essential for understanding their physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the quantification of endogenous gibberellins in plant tissues using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with Gibberellic acid-d2 (GA3-d2) serving as an internal standard for accurate quantification.
Gibberellic acid (GA3) is one of the most well-known and biologically active gibberellins. The use of a stable isotope-labeled internal standard, such as GA3-d2, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the quantification.
Principle
This protocol employs a solid-phase extraction (SPE) method to clean up and concentrate gibberellins from plant tissue extracts. The purified extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target gibberellin and the internal standard. The amount of each endogenous gibberellin is calculated based on the ratio of its peak area to that of the known concentration of the GA3-d2 internal standard.
Gibberellin Signaling Pathway
The perception of gibberellins and the subsequent signal transduction cascade are critical for initiating GA-responsive gene expression and physiological changes in plants. The core of this pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a family of transcriptional regulators known as DELLA proteins, which act as repressors of GA responses.
Caption: Gibberellin signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantification of endogenous gibberellins is depicted below.
Caption: Experimental workflow for gibberellin quantification.
Detailed Protocol
Materials and Reagents
-
Plant Tissue: Freshly harvested and immediately frozen in liquid nitrogen.
-
This compound (GA3-d2): Internal standard.
-
Gibberellin Standards: GA1, GA3, GA4, GA7, GA9, GA20, etc. (for calibration curves).
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
-
Solid-Phase Extraction (SPE) Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) or equivalent.
-
Equipment:
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge (refrigerated)
-
Solvent evaporator (e.g., nitrogen evaporator, rotary evaporator)
-
Vortex mixer
-
LC-MS/MS system (with ESI source)
-
Experimental Procedure
Sample Preparation and Extraction
-
Weighing: Accurately weigh approximately 100-200 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing grinding beads.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 10 ng) to each sample.
-
Homogenization: Add 1 mL of pre-chilled extraction solvent (80% methanol in water with 0.1% formic acid). Homogenize the tissue using a bead beater or other suitable homogenizer until a fine powder is obtained.
-
Extraction: Incubate the homogenate overnight at 4°C with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Add another 0.5 mL of the extraction solvent to the pellet, vortex briefly, and centrifuge again. Combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
Solid-Phase Extraction (SPE) Cleanup
-
Reconstitution: Reconstitute the dried extract in 1 mL of 5% formic acid in water. Vortex to dissolve.
-
SPE Cartridge Conditioning:
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 5% formic acid in water.
-
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% formic acid in water to remove interfering polar compounds.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the gibberellins with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Final Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried, purified extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion ([M-H]⁻) and product ions for each gibberellin and the internal standard need to be optimized. The transitions for GA3 and its deuterated form are provided in the table below.
-
Data Presentation
Table 1: MRM Transitions for Selected Gibberellins and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Gibberellic acid (GA3) | 345.1 | 239.1 | 143.1 |
| This compound (GA3-d2) | 347.1 | 241.1 | 145.1 |
| GA1 | 347.2 | 273.1 | 229.1 |
| GA4 | 331.2 | 213.1 | 257.1 |
| GA7 | 329.1 | 223.1 | 157.1 |
| GA9 | 315.2 | 157.1 | 225.1 |
| GA20 | 331.2 | 287.1 | 227.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is crucial to optimize these transitions on your specific LC-MS/MS system.
Table 2: Example of Endogenous Gibberellin Content in Tomato (Solanum lycopersicum) Tissues
| Gibberellin | Leaf (ng/g FW) | Root (ng/g FW) | Fruit (ng/g FW) |
| GA1 | 1.5 ± 0.3 | 0.8 ± 0.2 | 5.2 ± 1.1 |
| GA3 | 0.5 ± 0.1 | Not Detected | 2.8 ± 0.7 |
| GA4 | 2.1 ± 0.5 | 1.2 ± 0.3 | 3.4 ± 0.9 |
| GA19 | 12.3 ± 2.5 | 5.6 ± 1.2 | 25.8 ± 5.1 |
| GA20 | 8.7 ± 1.8 | 3.9 ± 0.8 | 18.2 ± 3.7 |
Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. Data is illustrative and based on published literature on tomato gibberellin content. Actual values will vary based on plant species, developmental stage, and growth conditions.[1][2][3][4][5][6][7][8][9]
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for each endogenous gibberellin and the GA3-d2 internal standard in the chromatograms.
-
Response Factor Calculation: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of each gibberellin and a fixed concentration of GA3-d2. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The slope of this line is the response factor.
-
Quantification: Calculate the concentration of each endogenous gibberellin in the sample using the following formula:
Concentration of GA = (Peak Area of GA / Peak Area of GA3-d2) / Response Factor
Conclusion
This protocol provides a robust and reliable method for the quantification of endogenous gibberellins in plant tissues using this compound as an internal standard. The use of LC-MS/MS in MRM mode ensures high sensitivity and selectivity, allowing for the accurate measurement of these low-abundance plant hormones. This methodology is invaluable for researchers in plant biology, agriculture, and drug development who are investigating the roles of gibberellins in various physiological processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Plant Hormone Flux Analysis Using Gibberellic Acid-d2
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3] Understanding the biosynthesis, catabolism, and transport of GAs—collectively known as GA flux—is essential for developing strategies to improve crop yield and resilience. Gibberellic acid-d2 (GA-d2) is a stable isotope-labeled form of gibberellic acid that serves as a powerful tool for tracing the metabolic fate of exogenously applied GA and for quantifying its flux through various metabolic pathways within the plant.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for using GA-d2 in plant hormone flux analysis. The methodologies described herein leverage the precision of mass spectrometry to differentiate between endogenous and isotope-labeled GAs, enabling a dynamic view of GA metabolism.
Principle of GA-d2 Based Flux Analysis
The core principle of using GA-d2 for flux analysis is the introduction of a known amount of the labeled compound into the plant system. The deuterium atoms in GA-d2 increase its mass without significantly altering its chemical properties. This mass difference allows for the distinct detection and quantification of GA-d2 and its downstream metabolites from the pool of endogenous, unlabeled GAs using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4] By tracking the appearance of the deuterium label in various GA metabolites over time, researchers can elucidate metabolic pathways and quantify the rates of conversion, transport, and degradation.
Applications in Research and Development
-
Metabolic Pathway Elucidation: Tracing the conversion of GA-d2 into other GA species helps to identify and confirm biosynthetic and catabolic pathways.
-
Quantitative Flux Analysis: Measuring the rate of disappearance of GA-d2 and the appearance of its labeled metabolites provides quantitative data on hormone turnover and homeostasis.
-
Understanding Regulation: Investigating how genetic mutations or environmental stimuli affect the metabolism of GA-d2 can reveal key regulatory points in the GA signaling pathway.
-
Screening for Bioactive Compounds: The methodology can be adapted to screen for compounds that modulate GA metabolism by observing their effect on the flux of GA-d2.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a GA-d2 flux analysis experiment. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Quantification of Endogenous and Deuterated Gibberellins in Arabidopsis thaliana Seedlings Following GA-d2 Treatment.
| Time (hours) | Endogenous GA1 (ng/g FW) | GA1-d2 (ng/g FW) | Endogenous GA4 (ng/g FW) | GA4-d2 (ng/g FW) | Endogenous GA8 (ng/g FW) | GA8-d2 (ng/g FW) |
| 0 | 5.2 ± 0.4 | 0 | 10.8 ± 0.9 | 0 | 2.1 ± 0.2 | 0 |
| 2 | 5.3 ± 0.5 | 1.8 ± 0.2 | 11.0 ± 1.0 | 3.5 ± 0.4 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| 6 | 5.1 ± 0.4 | 4.5 ± 0.5 | 10.5 ± 0.8 | 8.2 ± 0.9 | 3.8 ± 0.4 | 2.1 ± 0.3 |
| 12 | 4.9 ± 0.6 | 6.2 ± 0.7 | 9.8 ± 1.1 | 12.1 ± 1.3 | 5.9 ± 0.6 | 4.5 ± 0.5 |
| 24 | 4.5 ± 0.5 | 3.1 ± 0.4 | 8.2 ± 0.9 | 6.0 ± 0.7 | 8.2 ± 0.9 | 7.8 ± 0.8 |
Data are presented as mean ± standard deviation (n=5). FW = Fresh Weight.
Table 2: Calculated Metabolic Flux Parameters for GA-d2 in Arabidopsis thaliana.
| Parameter | Value | Units |
| GA-d2 Uptake Rate | 1.5 ± 0.2 | ng/g FW/hour |
| GA-d2 to GA1-d2 Conversion Rate | 0.25 ± 0.03 | ng/g FW/hour |
| GA-d2 to GA4-d2 Conversion Rate | 0.51 ± 0.06 | ng/g FW/hour |
| GA1-d2 to GA8-d2 Catabolism Rate | 0.18 ± 0.02 | ng/g FW/hour |
| GA-d2 Half-life | 8.5 ± 1.2 | hours |
Parameters are calculated based on the data from Table 1 over a 24-hour period.
Gibberellin Signaling and Metabolism
The following diagram illustrates the major biosynthetic and catabolic pathways of gibberellins in higher plants. Understanding these pathways is crucial for interpreting the results of GA-d2 flux analysis. Bioactive GAs, such as GA1 and GA4, are synthesized from precursors and are subsequently inactivated through catabolic processes.[1][2][5]
Caption: Simplified Gibberellin Biosynthesis and Catabolism Pathway.
The signaling pathway for gibberellins involves the perception of the hormone by its receptor, GID1, which leads to the degradation of DELLA proteins, a family of nuclear repressors that inhibit plant growth. The degradation of DELLA proteins releases transcription factors that activate the expression of GA-responsive genes.
Caption: Gibberellin Signaling Pathway.
Experimental Workflow for GA-d2 Flux Analysis
The following diagram outlines the key steps in performing a plant hormone flux analysis experiment using this compound.
Caption: Experimental Workflow for GA-d2 Flux Analysis.
Detailed Experimental Protocols
Preparation of this compound (GA-d2) Solution
Materials:
-
This compound (GA-d2) standard
-
Ethanol or acetone
-
Tween-20 or other surfactant
-
Sterile deionized water
Procedure:
-
Accurately weigh the desired amount of GA-d2.
-
Dissolve the GA-d2 in a small volume of ethanol or acetone.
-
Add the dissolved GA-d2 to a larger volume of sterile deionized water to achieve the final desired concentration (e.g., 10 µM).
-
Add a surfactant such as Tween-20 to a final concentration of 0.01-0.05% (v/v) to ensure even application on the plant surface.
-
Mix the solution thoroughly. Prepare fresh on the day of application.
Plant Growth and GA-d2 Application
Materials:
-
Plant species of interest (e.g., Arabidopsis thaliana, rice)
-
Growth chamber or greenhouse with controlled environmental conditions
-
GA-d2 solution
-
Control solution (containing the same concentration of solvent and surfactant as the GA-d2 solution)
-
Foliar sprayer or micropipette
Procedure:
-
Grow plants to the desired developmental stage under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
For foliar application, evenly spray the GA-d2 solution onto the leaves of the treatment group until runoff. Spray the control group with the control solution.
-
For root application, add the GA-d2 solution to the hydroponic medium or soil.
-
For seed treatment, soak seeds in the GA-d2 solution for a specified period (e.g., 24 hours) before planting.[6]
Time-Course Tissue Harvesting
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Pre-chilled sample tubes
Procedure:
-
Harvest plant tissue (e.g., leaves, roots, seedlings) at predetermined time points after GA-d2 application (e.g., 0, 2, 6, 12, 24 hours). The "0 hour" time point should be harvested immediately after application.
-
Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.
-
Store the frozen samples at -80°C until extraction.
Extraction and Purification of Gibberellins
Materials:
-
Extraction solvent (e.g., 80% methanol with 1% acetic acid)
-
Internal standards (e.g., [²H₂]GA1, [²H₂]GA4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Add a known amount of internal standards to the powdered tissue.
-
Add the cold extraction solvent to the tissue powder and homogenize.
-
Incubate the mixture at 4°C with shaking for at least 1 hour.
-
Centrifuge the extract to pellet the debris.
-
Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge to purify and concentrate the gibberellins.
-
Elute the gibberellins from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for both endogenous and deuterated GAs.
MRM Transitions (Hypothetical):
-
Endogenous GA1: m/z 347.2 -> 273.2
-
GA1-d2: m/z 349.2 -> 275.2
-
Endogenous GA4: m/z 331.2 -> 257.2
-
GA4-d2: m/z 333.2 -> 259.2
Data Analysis and Flux Calculation
-
Quantification: Generate calibration curves for each GA using authentic standards. Calculate the concentration of each endogenous and deuterated GA in the samples based on the peak areas relative to the internal standards.
-
Flux Calculation: Model the change in concentrations of the deuterated GAs over time using appropriate kinetic models to calculate uptake rates, conversion rates, and turnover rates.
Conclusion
The use of this compound in conjunction with modern analytical techniques provides a powerful platform for the detailed investigation of gibberellin flux in plants. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of plant hormone regulation. The insights gained from such studies are invaluable for the advancement of plant science and the development of novel strategies for crop improvement.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
- 6. ams.usda.gov [ams.usda.gov]
Application of Gibberellic Acid-d2 in Plant Metabolic Labeling Studies
Application Note
The use of stable isotope-labeled compounds is a powerful technique for elucidating metabolic pathways, quantifying metabolite turnover, and understanding hormone transport in biological systems. Gibberellic acid-d2 (GA-d2), a deuterated form of the plant hormone gibberellin, serves as an invaluable tool for researchers in plant biology, agriculture, and drug development. By introducing a "heavy" isotopic label, GA-d2 allows for the precise tracking of gibberellin metabolism and distribution within plant tissues without interfering with the biological activity of the hormone.
This document provides detailed protocols and application notes for the use of this compound in plant metabolic labeling studies. The methodologies described herein are intended for researchers, scientists, and professionals in drug development seeking to investigate gibberellin biosynthesis, catabolism, transport, and signaling.
Key Applications:
-
Metabolic Flux Analysis: Tracing the conversion of exogenously applied GA-d2 into its various downstream metabolites provides a detailed map of the GA metabolic network. This allows for the identification of key enzymatic steps and regulatory control points.
-
Quantification of GA Turnover: By employing pulse-chase experiments, researchers can determine the in vivo turnover rate and half-life of gibberellins, offering insights into hormone homeostasis.
-
Hormone Transport Studies: The movement of GA-d2 from the site of application to other plant tissues can be monitored, providing valuable information on both short- and long-distance transport pathways.
-
Target Identification and Validation: In the context of developing new plant growth regulators, GA-d2 can be used to study how candidate molecules affect the endogenous gibberellin metabolic pathways.
Experimental Protocols
Protocol 1: Pulse-Chase Analysis of Gibberellin Metabolism in Arabidopsis thaliana Seedlings
This protocol describes a pulse-chase experiment to determine the turnover rate of gibberellins in Arabidopsis thaliana seedlings using this compound.
1. Plant Growth and Preparation:
- Sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds and sow them on sterile half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar in petri dishes.
- Stratify the seeds at 4°C for 3 days in the dark to ensure uniform germination.
- Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
- After 7 days, carefully transfer seedlings to a hydroponic system containing liquid half-strength MS medium. Allow the seedlings to acclimate for 3-4 days.
2. Pulse Phase - Application of this compound:
- Prepare a stock solution of this compound (e.g., 1 mM in ethanol).
- For the "pulse," replace the liquid MS medium with fresh medium containing a final concentration of 1 µM this compound. The final ethanol concentration should not exceed 0.01%.
- Incubate the seedlings in the GA-d2 containing medium for a defined period (e.g., 4 hours) to allow for uptake and initial metabolism.
3. Chase Phase - Removal of Labeled Gibberellin:
- After the pulse period, remove the seedlings from the labeling medium and wash them three times with fresh liquid MS medium to remove any residual GA-d2.
- Transfer the seedlings to a new hydroponic setup containing fresh liquid MS medium with 1 µM of unlabeled Gibberellic acid (the "chase").
- Harvest whole seedlings at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
- Immediately flash-freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.
4. Gibberellin Extraction and Purification:
- Grind the frozen plant tissue to a fine powder under liquid nitrogen.
- Extract the powder with 80% methanol containing an appropriate internal standard (e.g., [¹³C₆]GA₄) at 4°C with shaking.
- Centrifuge the extract and collect the supernatant.
- Purify the gibberellins from the supernatant using solid-phase extraction (SPE) with a C18 cartridge followed by an anion-exchange cartridge.
5. Derivatization and LC-MS/MS Analysis:
- Dry the purified extract under a stream of nitrogen.
- For improved detection, derivatize the carboxyl group of the gibberellins. A common method is methylation using diazomethane or derivatization with reagents like N,N-dimethyl ethylenediamine (DMED).
- Reconstitute the derivatized sample in a suitable solvent (e.g., 50% methanol).
- Analyze the samples using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of both the deuterated and endogenous gibberellins.
6. Data Analysis:
- Calculate the ratio of the peak area of the deuterated gibberellin to the endogenous (unlabeled) gibberellin at each time point.
- Plot the decay of the deuterated gibberellin pool over time to determine the turnover rate and calculate the metabolic half-life.
Quantitative Data Presentation
The following table summarizes representative data from a study on the metabolism of deuterium-labeled GA₅₃ in spinach under different photoperiods, demonstrating how labeling patterns can reveal metabolic regulation.[1] While not GA-d2, the principles of tracking deuterated metabolites are identical.
| Metabolite | Short Day (8h light) - % of Total Recovered Isotope | Long Day (16h light) - % of Total Recovered Isotope |
| [²H]GA₅₃ (Parent) | 65% | 40% |
| [²H]GA₄₄ | 20% | 15% |
| [²H]GA₁₉ | 15% | 25% |
| [²H]GA₂₀ | Not Detected | 20% |
Interpretation: This data indicates that under long-day conditions, which promote flowering in spinach, the metabolic conversion of [²H]GA₁₉ to the bioactive [²H]GA₂₀ is significantly upregulated.[1] This demonstrates the power of using deuterated gibberellins to link metabolic changes to physiological responses.
Visualizations
Gibberellin Biosynthesis and Catabolism Pathway
Gibberellin Signaling Pathway
Experimental Workflow for GA-d2 Metabolic Labeling
References
Tracing Gibberellin's Path: Gibberellic Acid-d2 as a Powerful Tool for Unraveling Plant Transport Dynamics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Understanding the spatial and temporal distribution of these hormones is crucial for deciphering their precise mechanisms of action and for developing strategies to modulate plant growth in agricultural and pharmaceutical contexts. Gibberellic acid-d2 (GA-d2), a stable isotope-labeled form of gibberellic acid, serves as an invaluable tracer for studying the transport, metabolism, and localization of GAs within plants. Its use in conjunction with sensitive analytical techniques like mass spectrometry allows for the accurate quantification and differentiation of exogenously applied hormone from endogenous pools. This document provides detailed application notes and protocols for utilizing GA-d2 to trace gibberellin transport in plants.
Principle of Tracing with this compound
The core principle behind using GA-d2 as a tracer lies in its identical chemical properties to its unlabeled counterpart, ensuring it is recognized and transported by the plant's native systems in the same manner. However, its increased mass due to the deuterium atoms allows it to be distinguished and quantified by mass spectrometry (MS). By applying GA-d2 to a specific part of the plant and subsequently analyzing different tissues over time, researchers can map the movement, accumulation, and metabolic fate of the hormone.
Applications
-
Mapping Long-Distance Transport: Elucidating the pathways of GA movement through the plant vascular system (xylem and phloem).
-
Investigating Tissue-Specific Accumulation: Determining the target tissues and organs where GAs accumulate to exert their physiological effects.
-
Studying Inter-organ Communication: Understanding how GAs produced in one part of the plant, such as the leaves, influence development in another, like the roots or flowers.
-
Analyzing Transport Kinetics: Quantifying the rate and efficiency of GA movement within the plant.
-
Metabolic Fate Studies: Tracking the conversion of applied GA-d2 into other bioactive or inactive forms.
Data Presentation
The following table summarizes representative quantitative data on gibberellin transport, compiled from various studies. It is important to note that transport rates and distribution can vary significantly depending on the plant species, developmental stage, environmental conditions, and the specific gibberellin being studied.
| Parameter | Plant Species/System | Gibberellin Form | Method of Application | Transport Rate / Distribution | Reference |
| Transport Velocity | Excised sunflower (Helianthus annuus) shoot sections | GA1 and GA3 | Agar donor blocks | 1-2 mm/hr | [1] |
| Long-Distance Transport Signal | Arabidopsis thaliana | GA12 (precursor) | Grafting experiments | Mobile from shoot to root and root to shoot via the vascular system. | [2] |
| Tissue Distribution of Mobile GA Precursor | Potato (Solanum tuberosum) | StBEL5 mRNA (regulates GA levels) | Transgenic overexpression | ~2.5-fold higher relative amount in secondary roots compared to primary roots. | [3] |
| Shoot-to-Root Transport | Arabidopsis thaliana | GA4 | Application to shoot | Increased GA levels observed in the root using a FRET-based biosensor. | [4] |
Experimental Protocols
Protocol 1: Application of this compound for Transport Studies
This protocol outlines three common methods for applying GA-d2 to plants. The choice of method will depend on the specific research question.
Materials:
-
This compound (GA-d2) stock solution (e.g., 1 mM in ethanol)
-
Micropipettes and sterile tips
-
Small, soft paintbrush or cotton swabs
-
Hydroponic growth system
-
Micro-injection needle
A. Leaf Application:
-
Grow plants (e.g., Arabidopsis thaliana) to the desired developmental stage (e.g., 4-6 weeks old).
-
Prepare a working solution of GA-d2 (e.g., 10 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to aid in absorption.
-
Using a micropipette, apply a small, defined volume (e.g., 10-20 µL) of the GA-d2 solution to the adaxial surface of a mature leaf.
-
Gently spread the solution over the leaf surface using a soft paintbrush or cotton swab.
-
Mark the treated leaf for future identification.
-
Harvest different tissues (e.g., roots, stem, apical meristem, untreated leaves) at various time points (e.g., 1, 6, 24, 48 hours) post-application.
-
Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C until extraction.
B. Root Feeding (Hydroponics):
-
Grow plants in a hydroponic system until they have a well-developed root system.
-
Replace the nutrient solution with a fresh solution containing a known concentration of GA-d2 (e.g., 1-5 µM).
-
Ensure the system is well-aerated.
-
Harvest different tissues (roots, stem, leaves, apex) at various time points.
-
Gently blot the roots dry before freezing to remove excess surface solution.
-
Freeze all tissues in liquid nitrogen and store at -80°C.
C. Stem Application (Micro-injection):
-
This method is suitable for larger plants with well-defined stems.
-
Using a micro-injection needle, carefully inject a small, defined volume (e.g., 1-5 µL) of a concentrated GA-d2 solution (e.g., 100 µM) into the stem at a specific location.
-
Mark the injection site.
-
Harvest tissues above and below the injection site at different time points.
-
Freeze tissues in liquid nitrogen and store at -80°C.
Protocol 2: Extraction and Purification of Gibberellins for LC-MS/MS Analysis
This protocol is adapted from established methods for phytohormone extraction and is suitable for the analysis of deuterated gibberellins.
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol with 1% acetic acid)
-
Internal standards (optional, for endogenous GA quantification)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (methanol, water, acetonitrile, formic acid)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Grind the frozen plant tissue (100-500 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a centrifuge tube and add 1 mL of ice-cold extraction solvent.
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. Re-extract the pellet with another 0.5 mL of extraction solvent, centrifuge again, and pool the supernatants.
-
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the gibberellins with 1 mL of 80% methanol.
-
Dry the eluate completely using a nitrogen evaporator or vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method for the detection and quantification of GA-d2 and its potential metabolites. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific transitions set for the precursor and product ions of the target analytes.
-
Visualizations
The following diagrams illustrate the gibberellin signaling pathway and a general workflow for GA-d2 tracing experiments.
Caption: Gibberellin signaling pathway.
References
Isotope Dilution Analysis of Gibberellins using Gibberellic Acid-d2: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in a wide array of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] Accurate quantification of these low-abundance hormones is essential for understanding their physiological functions and for applications in agriculture and drug development. Isotope dilution analysis, coupled with mass spectrometry, offers a highly sensitive and specific method for the quantification of gibberellins. This application note provides a detailed protocol for the analysis of gibberellins in plant tissues using Gibberellic Acid-d2 (GA3-d2) as an internal standard. The methodology covers sample preparation, extraction, purification, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The quantification of gibberellins in plant tissues presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the plant matrix.[2] Isotope dilution mass spectrometry is the gold standard for the accurate and precise quantification of phytohormones. This technique involves the addition of a known amount of a stable isotope-labeled internal standard, in this case, this compound, to the sample at the beginning of the extraction process. The deuterated standard is chemically identical to the analyte of interest and therefore behaves similarly during extraction, purification, and derivatization, correcting for any sample losses. By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) gibberellin using mass spectrometry, the endogenous concentration can be accurately determined.
This application note details a robust and reproducible protocol for the quantification of gibberellins in plant tissues. The protocol is designed for researchers in plant biology, agriculture, and drug discovery who require precise measurements of these critical plant hormones.
Gibberellin Signaling Pathway
The perception of gibberellin and the subsequent signal transduction cascade are central to its regulatory role in plant growth. Bioactive GAs are perceived by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. The binding of GA to GID1 induces a conformational change that promotes the interaction of GID1 with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repression of downstream transcription factors, allowing for the expression of GA-responsive genes and leading to various physiological responses.
Caption: Gibberellin Signaling Pathway.
Experimental Workflow for Isotope Dilution Analysis
The overall workflow for the isotope dilution analysis of gibberellins is a multi-step process designed to isolate and quantify these hormones from a complex plant matrix. The key stages include sample homogenization with the addition of the internal standard, extraction of the hormones, purification to remove interfering compounds, derivatization to enhance volatility for GC-MS analysis, and finally, quantification by GC-MS.
Caption: Isotope Dilution GC-MS Workflow.
Detailed Experimental Protocols
Sample Preparation and Homogenization
-
Weigh approximately 100-500 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
To the powdered tissue, add a known amount of this compound internal standard solution (e.g., 10 ng in methanol). The exact amount should be optimized based on the expected endogenous GA levels.
-
Add 5 mL of ice-cold 80% methanol containing 1% acetic acid as the extraction solvent.
-
Homogenize the mixture thoroughly for 2-5 minutes on ice.
Extraction
-
Transfer the homogenate to a centrifuge tube.
-
Shake or vortex the mixture for 1 hour at 4°C in the dark.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Re-extract the pellet with another 5 mL of the extraction solvent, centrifuge as before, and combine the supernatants.
Solid Phase Extraction (SPE) Purification
Solid phase extraction is a critical step for removing interfering compounds from the plant extract.[2] A C18 reversed-phase cartridge is commonly used for this purpose.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Dilute the combined supernatant with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol. Collect the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl and hydroxyl groups of gibberellins must be derivatized to increase their volatility and thermal stability.[3] This is typically a two-step process involving methylation followed by silylation.
-
Methylation:
-
Reconstitute the dried extract in 100 µL of methanol.
-
Add an ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is explosive and highly toxic. This step should be performed in a fume hood with appropriate safety precautions by trained personnel).
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried, methylated sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Conditions (example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the derivatized endogenous GA and the deuterated internal standard. For GA3-Me-TMS, characteristic ions might include m/z 504 (M+), 489, and 417. For GA3-d2-Me-TMS, the corresponding ions would be shifted by 2 mass units (m/z 506, 491, and 419).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation and Quantification
The quantification of endogenous gibberellins is based on the ratio of the peak area of the endogenous GA to the peak area of the deuterated internal standard. A calibration curve should be prepared using known amounts of unlabeled GA standards and a fixed amount of the internal standard.
Table 1: Example Quantitative Data for Gibberellins in Arabidopsis thaliana Seedlings
| Gibberellin | Endogenous Concentration (ng/g FW) | Standard Deviation (n=3) | Recovery (%) |
| GA1 | 1.25 | 0.15 | 88.5 |
| GA3 | 0.89 | 0.11 | 91.2 |
| GA4 | 5.67 | 0.48 | 85.7 |
| GA7 | 0.52 | 0.08 | 89.1 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/g FW |
| Limit of Quantification (LOQ) | 0.3 ng/g FW |
| Linearity (R²) | > 0.995 |
| Inter-day Precision (RSD%) | < 10% |
| Intra-day Precision (RSD%) | < 5% |
Conclusion
The protocol described in this application note provides a reliable and sensitive method for the quantitative analysis of gibberellins in plant tissues using isotope dilution GC-MS with this compound as an internal standard. This methodology is applicable to a wide range of plant species and tissues and can be adapted for the analysis of other gibberellins by using the corresponding stable isotope-labeled standards. Accurate quantification of these vital plant hormones will continue to be a cornerstone of research in plant science, agriculture, and the development of plant growth regulators.
References
Gibberellic Acid-d2: Ein unverzichtbares Werkzeug zur Aufklärung der Gibberellin-Signalwege
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Gibberellinsäure-d2 (GA-d2), eine mit Deuterium markierte Form der Gibberellinsäure, ist zu einem unverzichtbaren Instrument für die Untersuchung der komplexen Signalwege von Gibberellin (GA) in Pflanzen geworden. Ihre chemische Ähnlichkeit mit der endogenen Gibberellinsäure in Verbindung mit ihrem höheren Molekulargewicht ermöglicht eine präzise Quantifizierung und Verfolgung, was sie für eine Vielzahl von Forschungsanwendungen von unschätzbarem Wert macht. Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über den Einsatz von Gibberellinsäure-d2 in der Gibberellin-Forschung, einschließlich detaillierter Versuchsprotokolle und Datenpräsentationen.
Anwendungsbereiche
Gibberellinsäure-d2 dient als robuster interner Standard bei quantitativen Analysen von Gibberellinen mittels Massenspektrometrie (MS). Aufgrund ihrer ähnlichen chemischen Eigenschaften wie die endogenen GAs, aber ihres unterschiedlichen Molekulargewichts, kann sie Proben vor der Extraktion und Reinigung zugesetzt werden. Dies ermöglicht eine genaue Quantifizierung der endogenen GA-Konzentrationen, da Verluste während der Probenvorbereitung korrigiert werden können.
Darüber hinaus wird Gibberellinsäure-d2 in Stoffwechselstudien eingesetzt, um den Metabolismus von exogen zugeführter Gibberellinsäure in pflanzlichen Geweben zu verfolgen. Durch die Analyse der Metaboliten von GA-d2 können Forscher die an der GA-Biosynthese und -Inaktivierung beteiligten Enzyme und Stoffwechselwege identifizieren. Schließlich kann radioaktiv markiertes GA-d2 in Rezeptor-Bindungs-Assays verwendet werden, um die Bindungsaffinität von Gibberellinen an ihre Rezeptoren zu untersuchen und die Kinetik der Rezeptor-Ligand-Interaktion zu charakterisieren.
Quantitative Datenanalyse
Die Verwendung von Gibberellinsäure-d2 als interner Standard ermöglicht die genaue Bestimmung der Konzentrationen verschiedener Gibberelline in unterschiedlichen pflanzlichen Geweben und unter verschiedenen experimentellen Bedingungen. Die folgende Tabelle fasst repräsentative quantitative Daten aus Studien zusammen, in denen Deuterium-markierte Gibberelline zur Quantifizierung endogener GAs in Keimlingen von Zea mays (Mais) verwendet wurden.[1][2]
| Gibberellin | Genotyp | Konzentration (ng/100g Frischgewicht) |
| GA1 | Normal | 1.5 ± 0.3 |
| dwarf-1 | 0.23 ± 0.05 | |
| GA20 | Normal | 3.2 ± 0.6 |
| dwarf-1 | 45.1 ± 8.2 | |
| GA29 | Normal | 12.5 ± 2.1 |
| dwarf-1 | 155.4 ± 25.8 |
Tabelle 1: Konzentrationen endogener Gibberelline in vegetativen Sprossen von normalen und Zwerg-1-Mutanten von Zea mays. Die Daten zeigen eine Akkumulation von GA20 und GA29 in der dwarf-1-Mutante, was auf einen Block in der Umwandlung von GA20 zu GA1 hindeutet.[1][2]
Experimentelle Protokolle
Protokoll 1: Quantitative Analyse von Gibberellinen mittels GC-MS mit Gibberellinsäure-d2 als internem Standard
Dieses Protokoll beschreibt die Extraktion, Reinigung und Quantifizierung von Gibberellinen aus pflanzlichem Gewebe unter Verwendung von Gaschromatographie-Massenspektrometrie (GC-MS) und Gibberellinsäure-d2 als internem Standard.
Materialien:
-
Pflanzliches Gewebe (z. B. Blätter, Sprosse, Wurzeln)
-
Gibberellinsäure-d2 (als interner Standard)
-
Extraktionspuffer (z. B. 80% Methanol mit 0,02% Diethyldithiocarbamat)
-
Feste Phase Extraktionssäulen (SPE) (z. B. C18 und Kieselgel)
-
Derivatisierungsmittel (z. B. N-Methyl-N-(trimethylsilyl)trifluoracetamid, MSTFA)
-
Gaschromatograph-Massenspektrometer (GC-MS)
Prozedur:
-
Homogenisierung: Das pflanzliche Gewebe wird in flüssigem Stickstoff pulverisiert und in einem vorgekühlten Mörser homogenisiert.
-
Zugabe des internen Standards: Eine bekannte Menge an Gibberellinsäure-d2 wird der homogenisierten Probe zugesetzt.
-
Extraktion: Die Probe wird mit dem Extraktionspuffer versetzt und über Nacht bei 4°C inkubiert.
-
Zentrifugation und Aufreinigung: Die Probe wird zentrifugiert und der Überstand wird gesammelt. Der Überstand wird durch eine C18-SPE-Säule geleitet, um hydrophobe Verunreinigungen zu entfernen.
-
Weitere Reinigung: Die eluierte Fraktion wird weiter auf einer Kieselgel-SPE-Säule gereinigt.
-
Derivatisierung: Die gereinigte Probe wird getrocknet und mit MSTFA derivatisiert, um die Flüchtigkeit der Gibberelline für die GC-Analyse zu erhöhen.
-
GC-MS-Analyse: Die derivatisierte Probe wird in den GC-MS injiziert. Die Gibberelline werden basierend auf ihren Retentionszeiten und Massenspektren identifiziert und quantifiziert. Die Konzentration der endogenen Gibberelline wird durch den Vergleich der Peakflächen der endogenen GAs mit der Peakfläche des internen Standards (Gibberellinsäure-d2) berechnet.
Protokoll 2: Untersuchung des Gibberellin-Metabolismus mit Gibberellinsäure-d2
Dieses Protokoll beschreibt die Verwendung von Gibberellinsäure-d2 zur Untersuchung des Metabolismus von exogen zugeführter Gibberellinsäure in Pflanzen.
Materialien:
-
Pflanzen oder pflanzliche Gewebe
-
Gibberellinsäure-d2-Lösung
-
Extraktions- und Reinigungsmaterialien (wie in Protokoll 1 beschrieben)
-
Flüssigchromatographie-Massenspektrometrie (LC-MS) oder GC-MS
Prozedur:
-
Applikation von Gibberellinsäure-d2: Eine definierte Menge an Gibberellinsäure-d2-Lösung wird auf die Pflanzen oder das Gewebe aufgetragen.
-
Inkubation: Die Pflanzen oder Gewebe werden für einen bestimmten Zeitraum inkubiert, um den Metabolismus der Gibberellinsäure-d2 zu ermöglichen.
-
Probenahme und Extraktion: Zu verschiedenen Zeitpunkten werden Proben entnommen und die Gibberelline wie in Protokoll 1 beschrieben extrahiert und aufgereinigt.
-
Analyse der Metaboliten: Die Extrakte werden mittels LC-MS oder GC-MS analysiert, um die Metaboliten der Gibberellinsäure-d2 zu identifizieren und zu quantifizieren. Die Identifizierung erfolgt durch den Vergleich der Massenspektren mit bekannten Gibberellin-Metaboliten.
Visualisierungen
Die folgenden Diagramme veranschaulichen den Gibberellin-Signalweg und einen typischen experimentellen Arbeitsablauf für die quantitative Analyse von Gibberellinen.
Abbildung 1: Vereinfachter Gibberellin-Signalweg.
Abbildung 2: Arbeitsablauf für die quantitative GA-Analyse.
References
Application Notes and Protocols for Gibberellic Acid-d2 (GA3-d2) Stock Solution Preparation in Bioassays
Introduction
Gibberellic acid (GA), a key phytohormone, regulates various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2][3] Gibberellic acid-d2 (GA3-d2) is a deuterated form of Gibberellic Acid A3, which serves as an invaluable tool in metabolic studies, hormone quantification, and bioassays. Its increased mass allows it to be distinguished from endogenous, non-labeled GA3 by mass spectrometry, making it an ideal internal standard for precise quantification. Proper preparation of GA3-d2 stock solutions is a critical first step for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and use of GA3-d2 stock solutions for various bioassay applications.
Quantitative Data Summary
Physicochemical Properties of Gibberellic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₆ | [4] |
| Molecular Weight | 346.37 g/mol | [5] |
| Appearance | White to pale-yellow solid | [6] |
| Storage Temperature | -20°C | [4] |
Note: The properties of GA3-d2 are considered comparable to unlabeled GA3 for the purpose of stock solution preparation, with a slight increase in molecular weight due to the deuterium atoms.
Solubility of Gibberellic Acid
Gibberellic acid is sparingly soluble in water but shows good solubility in various organic solvents.[4][7] For bioassays, it is common practice to first dissolve GA3 in a small volume of an organic solvent before diluting with an aqueous buffer.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~69 mg/mL (199.2 mM) | [5] |
| Ethanol | ~5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| Water | ~5 g/L (Slightly soluble) | [8] |
| Acetone | Soluble | [7] |
| Aqueous solutions of sodium bicarbonate and sodium acetate | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GA3-d2 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted for various bioassays.
Materials:
-
This compound (GA3-d2) solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
The molecular weight of GA3 is 346.37 g/mol . The molecular weight of GA3-d2 will be slightly higher. Use the exact molecular weight provided by the manufacturer for precise calculations. For this example, we will use the molecular weight of unlabeled GA3.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 346.37 g/mol * 1000 mg/g = 3.46 mg
-
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh approximately 3.46 mg of GA3-d2 powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.46 mg, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in amber vials or tubes at -20°C for long-term storage. GA3 solutions are stable for extended periods when stored properly.[4]
-
Gibberellin Signaling Pathway
Gibberellins regulate plant growth by promoting the degradation of DELLA proteins, which are nuclear repressors of growth.[9] The signaling cascade is initiated when GA binds to its soluble receptor, GID1.[1][2] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1][10] The removal of DELLA repressors allows for the expression of GA-responsive genes, triggering various growth responses.[2][11]
Caption: A diagram of the Gibberellin signaling pathway.
Experimental Workflow for Stock Solution Preparation
The process of preparing a GA3-d2 stock solution involves several key steps, from initial calculation to final storage. Following a standardized workflow ensures consistency and accuracy.
Caption: A workflow for preparing GA3-d2 stock solutions.
Application in Bioassays
GA3-d2 stock solutions are utilized in a variety of bioassays to study plant growth and development. Common examples include:
-
Dwarf Pea Bioassay: This assay measures the elongation of epicotyls in dwarf pea seedlings in response to different concentrations of gibberellins.[3]
-
Barley Endosperm Bioassay: This method quantifies gibberellin activity by measuring the induction of α-amylase, a hydrolytic enzyme, in barley endosperms.[3][12]
-
Seed Germination Assays: The effect of gibberellins on breaking seed dormancy and promoting germination is a widely used bioassay.[3]
For these assays, the concentrated GA3-d2 stock solution is typically diluted to a series of working concentrations using a suitable buffer (e.g., PBS with a small percentage of the initial organic solvent). It is important to note that aqueous solutions of gibberellic acid may not be stable for more than one day.[4] Therefore, working solutions should be prepared fresh before each experiment.[8]
Safety Precautions:
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.
References
- 1. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. quora.com [quora.com]
- 7. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]
- 8. flinnsci.com [flinnsci.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 11. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bioassay of gibberellins | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Use of Gibberellic acid-d2 in Plant Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gibberellic acid-d2 (GA-d2) in plant cell culture experiments. The primary application of GA-d2 is as an internal standard for the precise and accurate quantification of endogenous gibberellins using isotope dilution mass spectrometry. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to facilitate its use in research and development.
Introduction to this compound
Gibberellic acid (GA) is a crucial phytohormone that regulates various aspects of plant growth and development, including seed germination, stem elongation, and flower development.[1][2] this compound is a deuterated form of gibberellic acid, meaning that two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes GA-d2 an ideal internal standard for quantitative analysis.[3] In biological systems, deuterated and non-deuterated forms of a molecule are treated virtually identically. Therefore, GA-d2 can be added to a sample at a known concentration at the beginning of the extraction process to account for analyte loss during sample preparation and for variations in instrument response.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the accurate quantification of compounds in complex mixtures. The principle relies on the addition of a known amount of an isotopically labeled standard (in this case, GA-d2) to a sample containing the unlabeled analyte of interest (endogenous GAs).[3] The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during extraction, purification, and ionization in the mass spectrometer.
By measuring the ratio of the signal intensity of the endogenous GA to the GA-d2 standard using a mass spectrometer (either Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS/MS), the exact amount of the endogenous GA in the original sample can be calculated, even if there are significant losses during sample processing.[1]
Data Presentation: Quantitative Analysis of Endogenous Gibberellins
The following tables present representative data from studies that have utilized deuterated gibberellins as internal standards for the quantification of endogenous gibberellins in various plant tissues. This data illustrates the typical concentrations of different gibberellins found in plant samples and the precision that can be achieved with the isotope dilution method.
Table 1: Endogenous Gibberellin Concentrations in Maize Seedlings (ng/g fresh weight) [4]
| Gibberellin | Normal (Wild Type) | dwarf-1 Mutant | dwarf-2 Mutant | dwarf-3 Mutant | dwarf-5 Mutant |
| GA₁₂ | 1.5 ± 0.2 | 1.2 ± 0.1 | <0.1 | <0.1 | <0.1 |
| GA₅₃ | 12.3 ± 1.5 | 10.5 ± 1.1 | <0.1 | <0.1 | <0.1 |
| GA₄₄ | 2.1 ± 0.3 | 1.8 ± 0.2 | <0.1 | <0.1 | <0.1 |
| GA₁₉ | 8.5 ± 0.9 | 95.2 ± 10.1 | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.1 |
| GA₂₀ | 3.2 ± 0.4 | 45.6 ± 5.2 | 0.2 ± 0.0 | 0.3 ± 0.0 | 0.1 ± 0.0 |
| GA₂₉ | 4.1 ± 0.5 | 52.3 ± 6.0 | 0.3 ± 0.0 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| GA₁ | 1.8 ± 0.2 | 0.03 ± 0.01 | <0.01 | <0.01 | <0.01 |
| GA₈ | 2.5 ± 0.3 | 0.1 ± 0.0 | <0.01 | <0.01 | <0.01 |
Table 2: Quantification of Plant Hormones in Lotus japonicus using Stable Isotope Dilution (ng/g fresh weight) [3]
| Plant Hormone | Concentration (ng/g FW) |
| Gibberellin A1 (GA₁) | 1.5 ± 0.2 |
| Gibberellin A3 (GA₃) | 0.8 ± 0.1 |
| Gibberellin A4 (GA₄) | 2.1 ± 0.3 |
| Abscisic Acid (ABA) | 25.4 ± 3.1 |
| Indole-3-acetic acid (IAA) | 15.2 ± 1.8 |
| Jasmonic Acid (JA) | 8.7 ± 1.0 |
| Salicylic Acid (SA) | 32.1 ± 3.9 |
Experimental Protocols
This section provides a detailed methodology for the quantification of endogenous gibberellins in plant cell culture samples using this compound as an internal standard.
Preparation of this compound Internal Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolving: Dissolve the weighed GA-d2 in a known volume of a suitable solvent, such as methanol or ethanol, to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution in an amber vial at -20°C to prevent degradation.
Sample Preparation and Extraction
-
Harvesting: Harvest plant cells from the culture medium by filtration or centrifugation.
-
Weighing: Determine the fresh weight of the harvested cell mass.
-
Homogenization: Immediately freeze the cells in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.
-
Internal Standard Spiking: To the homogenized plant cell powder, add a known amount of the this compound internal standard stock solution. The amount added should be in a similar range to the expected endogenous GA levels.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid) to the sample. The volume of the solvent should be proportional to the fresh weight of the tissue (e.g., 5 mL per 1 g of fresh weight).
-
Incubation: Incubate the mixture on a shaker at 4°C for at least 4 hours or overnight in the dark to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted gibberellins.
Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by the extraction solvent through it.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include a low percentage of methanol in water.
-
Elution: Elute the gibberellins from the cartridge using a higher concentration of methanol or another suitable organic solvent.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
Derivatization (for GC-MS analysis)
For GC-MS analysis, the carboxylic acid and hydroxyl groups of gibberellins need to be derivatized to make them volatile.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol).
-
Methylation: Add diazomethane or trimethylsilyldiazomethane to convert the carboxylic acid groups to methyl esters.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.
GC-MS or LC-MS/MS Analysis
-
Injection: Inject an aliquot of the derivatized (for GC-MS) or underivatized (for LC-MS/MS) sample into the instrument.
-
Separation: The different gibberellins in the sample are separated based on their retention times on the chromatographic column.
-
Detection: The mass spectrometer detects the ions of both the endogenous (unlabeled) gibberellins and the deuterated (labeled) internal standard.
-
Quantification: The concentration of the endogenous gibberellin is calculated by comparing the peak area of its characteristic ion with the peak area of the corresponding ion of the this compound internal standard.
Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis of gibberellins.
Logical Relationship of Isotope Dilution
Caption: Principle of isotope dilution for quantification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Gibberellic acid-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellic acid-d2 (GA-d2) analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?
A1: For this compound (GA-d2), the expected precursor ion ([M-H]⁻) in negative electrospray ionization (ESI) mode is m/z 347. The product ions are typically the same as for the non-deuterated Gibberellic acid (GA3), resulting from fragmentation of the molecule. Common product ions for GA3 are m/z 239 and 301.[1] Therefore, the expected Multiple Reaction Monitoring (MRM) transitions for GA-d2 would be 347 → 239 and 347 → 301.
Q2: I am not seeing a signal for my GA-d2 standard. What are the initial troubleshooting steps?
A2: If you are not observing a signal for your GA-d2 standard, begin with the following checks:
-
System Suitability: Ensure your LC-MS/MS system is performing correctly by injecting a known, reliable standard.
-
Source Parameters: Verify that the electrospray ionization (ESI) source parameters are appropriate for gibberellin analysis. Key parameters to check include capillary voltage, source temperature, and gas flows (nebulizer, desolvation/drying gas).
-
Compound-Specific Parameters: Confirm that you have entered the correct MRM transitions for GA-d2 (e.g., 347 → 239, 347 → 301) and that the collision energy and cone voltage/declustering potential are within a reasonable range for this class of compounds.
-
Standard Integrity: Ensure your GA-d2 standard is not degraded. Prepare a fresh solution from a reliable stock.
-
LC Method: Check your liquid chromatography method. Ensure the mobile phase composition and gradient are suitable for retaining and eluting gibberellic acid. A reversed-phase C18 column is commonly used.[1]
Q3: How can I minimize matrix effects when analyzing GA-d2 in complex samples like plant tissues?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of plant hormones.[2] To mitigate these effects:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice for plant growth regulators.[2]
-
Chromatographic Separation: Optimize your LC method to achieve good separation of GA-d2 from co-eluting matrix components.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended. Since you are analyzing GA-d2, a different isotopologue (e.g., ¹³C-labeled GA3) would be ideal if available. If not, a structurally similar compound that does not occur in the sample can be used, but this is less effective at correcting for matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix-induced signal changes.[2]
Troubleshooting Guides
Issue 1: High Background Noise or Ghost Peaks
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of unexpected peaks (ghost peaks) in blank injections.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). Filter the mobile phase before use. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and column, with a strong solvent mixture (e.g., isopropanol/water). |
| Carryover from Previous Injections | Implement a needle wash step in your autosampler method using a strong solvent. Inject blanks between samples to monitor for carryover. |
| Leaking Fittings | Check all fittings in the LC flow path for leaks and tighten or replace as necessary. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Mismatched Solvent Strength | Ensure the solvent used to dissolve the sample is of similar or weaker strength than the initial mobile phase. |
| Column Degradation | Replace the analytical column if it has been used extensively or subjected to harsh conditions. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as a low concentration of formic acid, to improve peak shape. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Shifting retention times for GA-d2 across multiple injections.
Possible Causes and Solutions:
| Cause | Solution |
| Unstable Column Temperature | Use a column oven to maintain a consistent column temperature. |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pumps to remove any air bubbles. |
Quantitative Data Summary
The following tables provide a starting point for optimizing mass spectrometry parameters for this compound. These are based on typical values for Gibberellic acid (GA3) and should be further optimized on your specific instrument.
Table 1: Suggested MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| 347.1 | 239.1 | Negative | Primary, for quantification |
| 347.1 | 301.1 | Negative | Secondary, for confirmation |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C[2] |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.8 - 3.0 kV[2] |
| Source Temperature | 150°C[2] |
| Desolvation Temperature | 500°C[2] |
| Desolvation Gas Flow | 1000 L/hr[2] |
| Cone Voltage | 16 V (for m/z 347.1 -> 239.1) |
| Collision Energy | 20 V (for m/z 347.1 -> 239.1) |
Experimental Protocols
Protocol: Quantification of this compound in a Plant Matrix using LC-MS/MS
1. Sample Preparation (Modified QuEChERS) [2]
-
Weigh 5 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and the appropriate amount of GA-d2 internal standard.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
-
Add the aliquot to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Create a sequence with blank injections, calibration standards, quality control samples, and the unknown samples.
-
Acquire data in MRM mode using the transitions specified in Table 1.
3. Data Analysis
-
Integrate the peak areas for the GA-d2 quantifier and qualifier ions, as well as the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of GA-d2 in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Gibberellin Signaling Pathway.
References
Troubleshooting poor recovery of Gibberellic acid-d2 in extractions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor recovery of Gibberellic acid-d2 (GA-d2) during extractions.
Frequently Asked Questions (FAQs)
Q1: My GA-d2 internal standard recovery is very low. What are the primary causes?
Poor recovery of your GA-d2 internal standard can stem from several factors throughout the extraction and analysis process. The most common culprits include:
-
Suboptimal Extraction Solvent: The polarity of your extraction solvent may not be suitable for efficiently extracting GA-d2 from the sample matrix.[1]
-
Analyte Degradation: Gibberellic acid is susceptible to degradation, particularly under certain pH and temperature conditions.[2][3]
-
Inefficient Solid-Phase Extraction (SPE): Issues with the SPE protocol, such as incorrect sorbent choice, improper conditioning, or an unsuitable wash or elution solvent, can lead to significant loss of the analyte.[4]
-
Matrix Effects: Components in your sample matrix can interfere with the extraction and analysis, leading to ion suppression in LC-MS/MS analysis or co-elution with interfering compounds.[5]
-
Precipitation: GA-d2, like GA3, has low solubility in water. If the sample is reconstituted in a highly aqueous solution after evaporation, it may precipitate out.[6][7]
Q2: I see a low signal for my GA-d2, but my target analyte (e.g., endogenous GA3) also has a low signal. Can I still trust my results?
If both your internal standard and target analyte show similarly low recovery, it is possible that the results are accurate, as the internal standard is designed to correct for such losses.[8][9] However, a recovery rate below 70-80% should be investigated.[5] Very low recovery can lead to a poor signal-to-noise ratio, making accurate quantification difficult. It is crucial to determine the cause of the low recovery to ensure the reliability of your data.
Q3: What is the optimal pH for extracting and storing Gibberellic acid?
Gibberellic acid's stability is highly pH-dependent. The highest stability is observed at a pH of around 3.3.[2] In alkaline conditions (pH > 7), it undergoes rapid degradation.[3] Therefore, it is recommended to keep your extraction and storage solutions at an acidic pH, ideally between 3.0 and 4.0, to minimize degradation.[10]
Q4: Can the choice of organic solvent affect GA-d2 stability?
Yes, while Gibberellic acid is soluble in organic solvents like ethanol, DMSO, and DMF, it is sparingly soluble in aqueous buffers.[6] It is important to avoid storing GA-d2 in aqueous solutions for extended periods.[6] For long-term storage, an organic solvent is preferable. When preparing your sample for injection after evaporation, ensure the reconstitution solvent has a sufficient organic component to prevent precipitation.
Troubleshooting Guide
Issue 1: Low or No GA-d2 Peak Detected
This section will guide you through a systematic approach to troubleshoot the absence or significant reduction of your GA-d2 peak.
Troubleshooting Workflow
References
- 1. welchlab.com [welchlab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]
- 8. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in Gibberellic acid-d2 quantification
Technical Support Center: Gibberellic Acid-d2 Quantification
Welcome to the technical support center for the quantification of this compound (GA3-d2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate and precise results in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect GA3-d2 quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound (GA3-d2), due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2][3] In complex matrices like plant tissues, endogenous components such as salts, proteins, and phospholipids are common sources of matrix effects.[1] Failure to address these effects can compromise the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: Why is a stable isotope-labeled internal standard like GA3-d2 important for quantification?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound (GA3-d2), is the gold standard for quantitative LC-MS/MS analysis. Because GA3-d2 is chemically almost identical to the endogenous GA3, it co-elutes and experiences similar matrix effects.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[4][5]
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
An MF value of < 1 indicates ion suppression, while an MF value > 1 suggests ion enhancement.[1] An MF value close to 1 indicates a negligible matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape for GA3-d2 can be caused by several factors, from chromatographic conditions to matrix interferences.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) or, if necessary, replace the column.[6] | Restoration of sharp, symmetrical peaks. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[6] | Improved peak shape, especially for early eluting peaks. |
| Matrix Overload | Dilute the sample extract or implement a more rigorous sample cleanup procedure to remove interfering compounds.[6] | Sharper peaks and reduced tailing. |
Issue 2: High Signal Variability and Poor Reproducibility
Inconsistent signal intensity for GA3-d2 across replicate injections or different samples is often a sign of significant and variable matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex plant extracts.[7] | Reduced matrix effects and improved reproducibility. |
| Matrix-Induced Ion Suppression/Enhancement | Utilize matrix-matched calibration standards. Prepare calibration standards in a blank matrix extract that is representative of the study samples.[8] | More accurate quantification by compensating for consistent matrix effects. |
| Instrumental Instability | Check for fluctuations in the LC pump flow rate and the stability of the mass spectrometer's ion source parameters.[6] | Stable and reproducible signal intensity. |
Issue 3: Low Signal Intensity and Poor Sensitivity
Low signal intensity for GA3-d2 can be a result of ion suppression or issues with the analytical method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | Improve chromatographic separation to move the GA3-d2 peak away from regions of high ion suppression. This can be achieved by adjusting the gradient or changing the mobile phase composition.[9] | Increased signal intensity and improved limit of detection. |
| Suboptimal Ionization Conditions | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for GA3-d2.[5] | Enhanced signal intensity for the analyte. |
| Inefficient Extraction | Evaluate and optimize the extraction solvent and procedure to ensure maximum recovery of GA3-d2 from the sample matrix.[10] | Higher analyte concentration in the final extract, leading to a stronger signal. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for phytohormone analysis, which can be analogous to what one might expect for GA3-d2.
| Parameter | Value | Reference |
| Analyte Recoveries from Spiked Samples | 67% to 87% | [11] |
| Ion Suppression Range in Plant Tissues | 10.2% to 87.3% | [9][12] |
| Recoveries using SPE-LC-MS/MS | 95.5% to 102.4% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for GA3-d2 Cleanup from Plant Tissues
This protocol is a general guideline for cleaning up plant extracts to reduce matrix effects before LC-MS/MS analysis.[7]
-
Extraction: Homogenize 1g of plant tissue in 10 mL of 80% methanol. Centrifuge and collect the supernatant.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Dilute the supernatant with water to a final methanol concentration of <10% and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the GA3-d2 and other gibberellins with 5 mL of 80% methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.[1]
-
Prepare Blank Matrix Extract: Extract a blank sample (a sample that does not contain the analyte of interest) using your established sample preparation protocol.
-
Prepare Spiked Sample: Spike a known amount of GA3-d2 standard into the blank matrix extract.
-
Prepare Neat Standard: Prepare a standard solution of GA3-d2 in the mobile phase at the same concentration as the spiked sample.
-
Analyze and Calculate: Analyze both the spiked sample and the neat standard by LC-MS/MS. Calculate the matrix factor (MF) as described in FAQ 3.
Visualizations
Caption: Experimental workflow for GA3-d2 quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method | PLOS One [journals.plos.org]
Addressing isotopic exchange issues with Gibberellic acid-d2
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gibberellic acid-d2 (GA3-d2) as an internal standard. The primary focus is to address and mitigate issues related to isotopic exchange and compound stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am observing a peak for unlabeled Gibberellic Acid (GA3) in my mass spectrometry analysis of a pure GA3-d2 standard. What is the likely cause?
A1: The appearance of an unlabeled GA3 peak (M+0) from a GA3-d2 (M+2) standard is a classic sign of isotopic exchange, also known as back-exchange. This occurs when the deuterium atoms on the GA3-d2 molecule are replaced by protons (hydrogen atoms) from the surrounding environment, such as solvents or acidic/basic contaminants. This can compromise the accuracy of your quantitative analysis.
Q2: Which atoms on the GA3-d2 molecule are susceptible to exchange?
A2: The two deuterium atoms in commercially available GA3-d2 are typically located on the C-17 carbon of the exocyclic methylene group. While C-D bonds are generally stable, they can become susceptible to exchange under certain pH and temperature conditions, particularly if adjacent to activating functional groups. Hydroxyl (-OH) and carboxyl (-COOH) protons are highly exchangeable and are not suitable for stable isotope labeling.
Q3: How does pH affect the stability of my GA3-d2 standard?
A3: Both the isotopic label and the GA3 molecule itself are sensitive to pH. Unlabeled GA3 is most stable in mildly acidic aqueous solutions (around pH 3.3) and degrades more rapidly in neutral or alkaline conditions. High pH can catalyze the exchange of deuterium atoms with protons from the solvent. Therefore, it is critical to maintain acidic conditions throughout sample preparation and analysis.
Q4: What are the primary degradation products of Gibberellic Acid?
A4: Under unfavorable pH or temperature conditions, GA3 can undergo rearrangement and degradation. The two main products are Iso-GA3 (a biologically inactive isomer) and Gibberellenic acid. The formation of these products represents a loss of the target analyte and can interfere with accurate quantification.
Q5: What are the best practices for preparing and storing GA3-d2 stock solutions?
A5: GA3 is soluble in organic solvents like ethanol, DMSO, and DMF but sparingly soluble in aqueous buffers.[1] It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous solvent such as ethanol or acetonitrile. Store this stock solution at -20°C or lower in a tightly sealed vial to prevent evaporation and contamination with atmospheric moisture. For working solutions, dilute the stock solution shortly before use. Aqueous solutions of GA3 are not recommended for storage for more than one day.[1]
Troubleshooting Isotopic Exchange
Use the following guides to diagnose and resolve common issues related to the stability and performance of your GA3-d2 internal standard.
Problem 1: Loss of Deuterium Label in Final Sample
This is often observed as a decrease in the M+2 peak area and an increase in the M+1 or M+0 peak area in your mass spectrum.
Quantitative Data on GA3 Chemical Stability in Aqueous Solutions
The stability of the Gibberellic acid molecule is highly dependent on pH. The following data on the transformation half-life of unlabeled GA3 provides a strong indication of conditions to avoid for maintaining the integrity of your GA3-d2 standard.
| pH | Half-life (t½) in Days | Stability |
| 2.0 | ~20 days | Moderate |
| 3.3 | ~25 days | Highest |
| 5.0 | ~18 days | Moderate |
| 7.0 | ~17 days | Low |
| 8.0 | ~16 days | Lowest |
| Data adapted from studies on GA3 transformation in aqueous solutions. |
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Solvent Choice: Use of protic solvents (e.g., water, methanol) under neutral or basic conditions. | Use Aprotic or Acidified Solvents: Prepare samples in aprotic solvents (e.g., acetonitrile) when possible. If aqueous solutions are necessary, ensure they are buffered to an acidic pH (ideally pH 2.5 - 4.0). Use acidified mobile phases (e.g., with 0.1% formic acid) for LC-MS analysis. |
| High Temperature: Sample preparation, storage, or analysis performed at elevated temperatures. | Maintain Low Temperatures: Keep samples on ice or in a cooling block during preparation. Store extracts and final samples at 4°C for short-term storage or -80°C for long-term storage. Use a cooled autosampler (e.g., 4°C) for LC-MS analysis. |
| Extended Sample Preparation Time: Prolonged exposure to suboptimal conditions. | Minimize Processing Time: Streamline the extraction and sample preparation workflow to reduce the time the standard is in solution before analysis. |
| Contaminated Solvents/Reagents: Presence of water or basic impurities in organic solvents. | Use High-Purity Reagents: Use LC-MS grade or anhydrous solvents. Prepare fresh buffers and mobile phases regularly. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Plant Tissue Quantification
This protocol is designed to minimize isotopic exchange of the GA3-d2 internal standard during the extraction and purification of endogenous gibberellins from plant tissue.
-
Homogenization:
-
Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
-
Extraction:
-
To the powdered tissue, immediately add 1.0 mL of ice-cold extraction solvent (Acetonitrile:Water:Formic Acid, 80:15:5 v/v/v).
-
Spike the sample with the required amount of GA3-d2 internal standard from a stock solution prepared in acetonitrile.
-
Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with gentle shaking.
-
-
Purification:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, perform a solid-phase extraction (SPE) step using a mixed-mode cation exchange cartridge, eluting with an acidified organic solvent.
-
-
Final Preparation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of GA3-d2.
Caption: Troubleshooting workflow for diagnosing and solving isotopic exchange.
Caption: Overview of the core GA signaling cascade leading to plant growth.
References
Technical Support Center: Optimizing Gibberellic Acid-d2 Peak Resolution in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Gibberellic acid-d2 in their chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: A common starting point for the analysis of gibberellic acid and its deuterated analogues is reverse-phase high-performance liquid chromatography (HPLC).[1][2] Typical initial conditions often involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of formic or phosphoric acid to improve peak shape.[1][3][4] Detection is commonly performed using a UV detector at a wavelength of around 210 nm.[1]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a frequent issue that can negatively impact resolution and quantification accuracy.[5][6] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[5] For an acidic compound like this compound, this can be exacerbated by a mobile phase pH that is not optimal.
To address peak tailing, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low to keep the gibberellic acid in its protonated form, which can reduce interactions with the stationary phase. Adding a small percentage of an acid like formic acid or phosphoric acid is common practice.[1][4]
-
Use of an "End-Capped" Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which can significantly decrease peak tailing for acidic and basic compounds.
-
Lower Analyte Concentration: Overloading the column with a high concentration of the sample can lead to peak tailing.[7] Try diluting your sample to see if the peak shape improves.
-
System Check: Ensure there are no dead volumes in your HPLC system, such as from poorly connected tubing or fittings, as this can contribute to peak asymmetry.[8]
Q3: I am not getting baseline separation between my this compound peak and an impurity. What are the first steps to improve resolution?
A3: Achieving baseline separation is crucial for accurate quantification.[9] When facing co-eluting peaks, the goal is to adjust the chromatographic conditions to increase the separation between them. The resolution of two peaks is primarily governed by three factors: retention factor (k), selectivity (α), and column efficiency (N).[10][11]
Here are the initial steps to improve resolution:
-
Optimize the Mobile Phase Strength (Retention Factor, k): In reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of your analyte.[10][11] This can sometimes be enough to resolve closely eluting peaks.
-
Adjust the Mobile Phase Composition (Selectivity, α): Changing the organic modifier (e.g., switching from acetonitrile to methanol) or the pH of the mobile phase can alter the selectivity of the separation, potentially moving the impurity peak away from the this compound peak.[10]
-
Decrease the Flow Rate: Lowering the flow rate can improve column efficiency and, consequently, resolution.[9] However, this will also increase the analysis time.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy of integration and reduce resolution. The following table outlines potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase.[5] | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Use a high-purity, end-capped C18 column. |
| Column overload.[7] | Dilute the sample and inject a smaller volume. | |
| Dead volume in the system.[8] | Check all fittings and connections for proper installation. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the sample in the initial mobile phase or a weaker solvent. |
| Column overload (less common for fronting). | Dilute the sample. |
Issue 2: Insufficient Resolution
When peaks are not fully separated, accurate quantification is difficult. The following table provides a systematic approach to improving resolution.
| Parameter to Adjust | Action and Rationale | Expected Outcome |
| Mobile Phase Strength | Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase. This increases the retention factor (k).[10][11] | Increased retention time and potentially improved separation of early eluting peaks. |
| Mobile Phase Selectivity | Change the organic modifier (e.g., from acetonitrile to methanol). This alters the selectivity (α).[10] | Differential shift in the retention times of the analyte and impurities, leading to better separation. |
| Adjust the pH of the mobile phase by modifying the concentration of the acid additive. | Can improve peak shape and alter the retention of ionizable compounds. | |
| Column Efficiency | Decrease the flow rate. This can increase the column efficiency (N).[9] | Narrower peaks and improved resolution, but with a longer run time. |
| Increase the column temperature. This can reduce mobile phase viscosity and improve mass transfer, leading to higher efficiency.[9][12] | Sharper peaks and potentially altered selectivity. Ensure analyte is stable at higher temperatures. | |
| Use a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm). This significantly increases column efficiency.[11] | Sharper peaks and better resolution, but will result in higher backpressure. | |
| Increase the column length. A longer column provides more theoretical plates, increasing efficiency.[11] | Improved resolution, but with a longer analysis time and higher backpressure. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
This protocol describes a systematic approach to optimizing the mobile phase to enhance the resolution of this compound.
Objective: To improve the separation between this compound and a closely eluting impurity.
Materials:
-
HPLC or UHPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
This compound standard and sample solution
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 40:60 (v/v) acetonitrile:water with 0.05% formic acid.[2]
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Inject the this compound sample and record the chromatogram. Note the resolution between the analyte and the impurity.
-
-
Vary Mobile Phase Strength (Isocratic Elution):
-
Prepare a series of mobile phases with decreasing acetonitrile content:
-
35:65 (v/v) acetonitrile:water with 0.05% formic acid
-
30:70 (v/v) acetonitrile:water with 0.05% formic acid
-
-
Inject the sample with each mobile phase and record the chromatograms.
-
Compare the resolution for each condition.
-
-
Change Organic Modifier:
-
Prepare a mobile phase of 40:60 (v/v) methanol:water with 0.05% formic acid.
-
Inject the sample and record the chromatogram.
-
Compare the selectivity and resolution to the results obtained with acetonitrile.
-
-
Gradient Elution (if necessary):
-
If isocratic elution does not provide adequate resolution, develop a gradient method.
-
Start with a shallow gradient, for example, from 30% to 50% acetonitrile over 20 minutes.
-
Adjust the gradient slope and duration to optimize the separation.
-
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. cipac.org [cipac.org]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Gibberellic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. quora.com [quora.com]
- 8. support.waters.com [support.waters.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. increasing resolution - Chromatography Forum [chromforum.org]
Overcoming solubility issues of Gibberellic acid-d2 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Gibberellic acid-d2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a deuterated form of Gibberellic acid (GA3), a naturally occurring plant hormone that plays a crucial role in various developmental processes.[1] In research, it is often used as an internal standard in mass spectrometry-based studies or to investigate metabolic pathways. Like its non-deuterated counterpart, this compound is sparingly soluble in water and aqueous buffers, which can pose a significant challenge when preparing stock solutions and experimental media for biological assays.[2]
Q2: What are the general recommendations for dissolving this compound?
Due to its low aqueous solubility, it is highly recommended to first dissolve this compound in a small amount of an organic solvent before diluting it with the desired aqueous buffer.[2] This method ensures a more homogenous and stable solution.
Q3: Which organic solvents are most effective for dissolving this compound?
Commonly used and effective organic solvents for dissolving this compound and its non-deuterated form include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
70% Rubbing alcohol [3]
Q4: Are there any commercially available formulations of Gibberellic acid with improved solubility?
Yes, several commercial formulations of Gibberellic acid are available that have been designed to enhance its solubility and stability. These include:
These formulations often contain wetting agents or other excipients to improve dissolution in water.
Q5: How should I store my this compound stock solutions?
Aqueous solutions of Gibberellic acid are not recommended for long-term storage, as the compound can degrade, especially under alkaline conditions.[2] It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C and protect it from light. Stock solutions prepared in anhydrous organic solvents like DMSO are generally more stable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the aqueous buffer. | This compound has very low solubility directly in aqueous solutions. | First, dissolve the powder in a minimal amount of a recommended organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, slowly add the stock solution to your aqueous buffer while vortexing to achieve the desired final concentration.[2] |
| A precipitate forms after adding the organic stock solution to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer, or the percentage of the organic solvent is too low. | Try increasing the proportion of the organic solvent in the final solution. For example, a 1:4 solution of DMSO:PBS has been shown to be effective.[2] Alternatively, sonication may help to dissolve the precipitate. If the issue persists, you may need to lower the final concentration of this compound. |
| The prepared solution appears cloudy or hazy. | Incomplete dissolution or the formation of fine precipitates. | Ensure the initial dissolution in the organic solvent is complete before adding it to the aqueous buffer. Gentle warming of the organic solvent may aid dissolution, but be cautious of potential degradation at high temperatures. Filtering the final solution through a 0.22 µm filter can remove any undissolved particles. |
| Inconsistent experimental results are observed. | Degradation of this compound in the aqueous solution. | Gibberellic acid is more stable in acidic to neutral pH and can degrade in alkaline solutions. Check the pH of your buffer. It is recommended to use freshly prepared solutions for each experiment.[2] Avoid prolonged exposure to light, as this can also cause degradation. |
Data Presentation
Table 1: Solubility of Gibberellic Acid and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Gibberellic Acid (GA3) | Water (25°C) | ~5 g/L | [1] |
| Gibberellic Acid (GA3) | Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [2] |
| Gibberellic Acid (GA3) | Ethanol | ~5 mg/mL | [2] |
| Gibberellic Acid (GA3) | Dimethylformamide (DMF) | ~5 mg/mL | [2] |
| Gibberellic Acid (GA3) | 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| This compound | Water (25°C) | ~5 g/L | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.48 mg per 1 mL of DMSO (Molecular Weight of GA-d2 is ~348.4 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Dilution Calculation: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Addition: While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
Final Mixing: Continue to vortex the solution for a few minutes to ensure it is thoroughly mixed and homogenous.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound for extended periods.[2]
Mandatory Visualizations
Caption: Gibberellic acid signaling pathway in plant cells.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Gibberellic Acid-d2 Analysis by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gibberellic acid-d2 (GA3-d2) in mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS/MS?
In negative ion electrospray ionization (ESI), this compound (GA3-d2) will typically lose a proton to form the deprotonated molecule, [M-H]⁻. Given that the molecular weight of unlabeled Gibberellic acid (GA3) is approximately 346.37 g/mol , the deuterated form, GA3-d2, will have a molecular weight of approximately 348.39 g/mol . Therefore, the expected precursor ion to select for MS/MS analysis would be m/z 347.4.
Q2: What are the common product ions observed in the MS/MS fragmentation of this compound?
The fragmentation of GA3-d2 is expected to be similar to that of unlabeled GA3, with a +2 Da mass shift for fragments containing the deuterated methylene group. Based on the known fragmentation of GA3, the primary product ions for GA3-d2 are anticipated to be m/z 241 and m/z 303. These correspond to the neutral losses of small molecules like water (H₂O) and carbon dioxide (CO₂).
Q3: Where are the deuterium atoms located in commercially available this compound?
Commercially available this compound is typically deuterated at the exocyclic methylene group at the C-6 position. The IUPAC name is (1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for GA3-d2 Precursor Ion | 1. Incorrect Instrument Settings: Ionization source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal for GA3-d2. 2. Sample Degradation: GA3 can be unstable under certain pH and temperature conditions. 3. Poor Sample Preparation: Inefficient extraction or the presence of interfering matrix components. | 1. Optimize Source Conditions: Perform a tuning and optimization of the mass spectrometer using a GA3-d2 standard solution. 2. Ensure Sample Stability: Prepare samples in a suitable solvent (e.g., methanol, acetonitrile) and store them at low temperatures. Avoid prolonged exposure to highly acidic or basic conditions. 3. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove matrix interferences. |
| Inconsistent or Unstable Signal | 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of GA3-d2. 2. LC System Issues: Fluctuations in pump pressure, leaks, or a contaminated column can lead to an unstable signal. | 1. Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate GA3-d2 from interfering compounds. Consider using a diverter valve to direct the early and late eluting matrix components to waste. 2. System Maintenance: Regularly check the LC system for leaks, purge the pumps, and clean or replace the column as needed. |
| Unexpected Fragmentation Pattern or Incorrect Product Ion Ratios | 1. Incorrect Collision Energy: The applied collision energy may be too high or too low, leading to either excessive fragmentation or insufficient fragmentation. 2. In-source Fragmentation: Fragmentation of the precursor ion may be occurring in the ionization source before it reaches the collision cell. 3. Isotopic Impurity: The GA3-d2 standard may contain some unlabeled GA3. | 1. Optimize Collision Energy: Perform a product ion scan or use a collision energy ramping experiment to determine the optimal collision energy for the desired fragmentation transitions. 2. Adjust Source Parameters: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. 3. Verify Standard Purity: Check the certificate of analysis for the isotopic purity of the GA3-d2 standard. If necessary, analyze the standard by itself to identify any unlabeled GA3. |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for GA3. 3. Column Degradation: The stationary phase of the column may be degrading. | 1. Reduce Injection Volume or Dilute Sample: Decrease the amount of analyte being introduced to the column. 2. Optimize Mobile Phase: Adjust the mobile phase composition. For reversed-phase chromatography, ensure the pH is appropriate for the acidic nature of GA3. The addition of a small amount of formic acid is common. 3. Replace Column: If the peak shape does not improve with other adjustments, the column may need to be replaced. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and cleaning up gibberellins from plant matrices involves solid-phase extraction.
-
Homogenization: Homogenize the plant tissue sample in a suitable solvent, such as 80% methanol with 1% acetic acid.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Loading: Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 20% methanol) to remove polar interferences.
-
Elution: Elute the gibberellins with a stronger solvent, such as 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Gibberellic acid. These should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute GA3, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of both unlabeled Gibberellic acid (GA3) and its deuterated internal standard, this compound (GA3-d2).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Gibberellic acid (GA3) | 345.1 | 239.1 | 301.1 |
| This compound (GA3-d2) | 347.1 | 241.1 | 303.1 |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway of the deprotonated this compound molecule in MS/MS.
Caption: Proposed MS/MS fragmentation of this compound.
References
Correcting for isotopic overlap in Gibberellic acid-d2 analysis
This guide provides troubleshooting advice and frequently asked questions for researchers using Gibberellic acid-d2 (GA3-d2) as an internal standard in mass spectrometry-based quantification of Gibberellic acid (GA3).
Section 1: Fundamentals of Isotopic Overlap
Q1: What is this compound (GA3-d2) and why is it used?
This compound (GA3-d2) is a stable isotope-labeled (SIL) form of Gibberellic acid (GA3), a well-known plant hormone.[1] In quantitative mass spectrometry, SILs like GA3-d2 are considered the gold standard for internal standards. They are used to correct for variations in sample preparation (extraction recovery) and analytical detection (matrix effects and instrument variability).[2][3] Because a SIL has nearly identical chemical and physical properties to the analyte, it behaves similarly during the entire analytical process, ensuring the most accurate quantification.[2]
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Gibberellic Acid (GA3) | C₁₉H₂₂O₆ | 346.1416 |
| This compound (GA3-d2) | C₁₉H₂₀D₂O₆ | 348.1542 |
Table 1. Molecular properties of Gibberellic acid and its deuterated internal standard.[4]
Q2: What is isotopic overlap and why is it a problem in GA3-d2 analysis?
Isotopic overlap, or "cross-talk," occurs when the signal from the unlabeled analyte (GA3) contributes to the signal of the labeled internal standard (GA3-d2).[5] GA3, with a chemical formula of C₁₉H₂₂O₆, is composed of elements that have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).
The mass spectrometer measures the mass-to-charge ratio (m/z) of ions. While the most abundant form of GA3 (the monoisotopologue) has a mass of ~346.14 Da, a small fraction of GA3 molecules will naturally contain two ¹³C atoms or other combinations of heavy isotopes, giving them a mass of approximately 348 Da. This signal directly overlaps with the primary signal of the GA3-d2 internal standard, which also has a mass of ~348 Da.
This overlap artificially inflates the measured signal of the internal standard. This leads to an inaccurate ratio of analyte to internal standard, resulting in the underestimation of the true GA3 concentration and causing non-linear calibration curves, especially at high analyte concentrations.[5][6]
Q3: How do I know if isotopic overlap is affecting my results?
You can suspect isotopic overlap is an issue if you observe the following:
-
Non-linear calibration curves: The response ratio (Analyte Area / Internal Standard Area) does not increase linearly with concentration, often showing a plateau effect at the higher end of the curve.[5]
-
Concentration-dependent bias: Calculated concentrations are increasingly inaccurate (typically underestimated) as the analyte concentration increases.
-
Signal in blank samples: When analyzing a high-concentration sample of pure, unlabeled GA3 (with no GA3-d2 added), you detect a significant signal in the mass channel designated for GA3-d2.
Section 2: Isotopic Overlap Correction Protocol
Correcting for isotopic overlap involves experimentally determining the extent of the analyte's contribution to the internal standard's signal and then mathematically subtracting it.
Q4: What is the procedure to determine the correction factor?
The correction factor is the measured percentage of the unlabeled GA3 signal that appears at the m/z of GA3-d2.
Experimental Protocol to Determine Correction Factor:
-
Prepare a High-Concentration Standard: Prepare a solution containing only unlabeled GA3 at a concentration near the upper limit of your calibration range. Do not add any GA3-d2 internal standard.
-
Analyze the Standard: Inject this solution into your LC-MS/MS system using your established analytical method.
-
Measure Peak Areas: Integrate the peak areas for GA3 at its designated transition (e.g., m/z 345 → 239) and for the "spillover" signal at the transition used for GA3-d2 (e.g., m/z 347 → 241).
-
Calculate the Correction Factor (CF): Use the following formula:
CF = (Area at IS m/z) / (Area at Analyte m/z)
| Analyte | Transition Monitored | Measured Peak Area (Example) |
| Unlabeled GA3 | Analyte (e.g., 345 → 239) | 5,000,000 |
| Unlabeled GA3 | Internal Standard (e.g., 347 → 241) | 225,000 |
| Correction Factor (CF) | 225,000 / 5,000,000 | 0.045 |
Table 2. Example calculation of the isotopic overlap correction factor from an analysis of pure, unlabeled GA3.
Q5: How do I apply the correction to my experimental samples?
Once you have determined the correction factor (CF), you can apply it to all of your experimental samples (standards, QCs, and unknowns) to get the true signal for your internal standard.
The Correction Formula:
Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
Example Application:
-
Measured Analyte Area in Sample: 2,800,000
-
Measured IS Area in Sample: 950,000
-
Correction Factor (CF): 0.045
-
Calculate Overlap Contribution: 0.045 * 2,800,000 = 126,000
-
Calculate Corrected IS Area: 950,000 - 126,000 = 824,000
This corrected internal standard area should then be used to calculate the final concentration of GA3 in your sample.
Section 3: Experimental Workflow and Methodologies
Q6: Can you provide a typical LC-MS/MS protocol for GA3 analysis?
This protocol is a general guideline. Specific parameters should be optimized for your instrumentation and sample matrix.
1. Sample Preparation (Modified QuEChERS Method): [7]
-
Homogenize 5-10 g of plant tissue sample (e.g., grape, leaf) with dry ice.
-
Add 10 mL of an extraction solvent (e.g., 1% formic acid in acetonitrile/methanol 4:1 v/v) and vortex vigorously.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Vortex again.
-
Centrifuge the sample to separate the layers.
-
Transfer an aliquot of the supernatant (organic layer) for cleanup.
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding PSA (primary secondary amine) and magnesium sulfate.
-
Centrifuge, collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in mobile phase.
-
Spike the final extract with GA3-d2 internal standard just before injection.
2. LC-MS/MS Parameters: The following table summarizes typical starting parameters for the analysis.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[8][9] |
| Gradient | Optimized to separate GA3 from matrix interferences (e.g., 5% B to 95% B over 10 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[9] |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (GA3) | Precursor [M-H]⁻: m/z 345.1 → Product: m/z 239.1[9] |
| MRM Transition (GA3-d2) | Precursor [M-H]⁻: m/z 347.1 → Product: m/z 241.1 |
| Desolvation Temp | ~500 °C[7] |
| Capillary Voltage | ~2.8 - 3.0 kV (negative)[7] |
Table 3. Summary of typical LC-MS/MS parameters for Gibberellic Acid analysis.
3. Data Analysis Workflow:
Figure 1. Workflow for GA3 quantification with isotopic overlap correction.
Section 4: Troubleshooting Guide
Q7: My corrected results still seem inaccurate. What else could be wrong?
-
Purity of the Internal Standard: Check the certificate of analysis for your GA3-d2 standard. If it contains a significant percentage of unlabeled GA3 (M+0 impurity), this will add to the analyte signal and cause an overestimation. This requires a different correction method where the contribution of the IS to the analyte signal is also accounted for.[5]
-
Incorrect Correction Factor: The CF can be sensitive to instrument resolution and tuning. Re-determine the CF whenever significant instrument maintenance is performed.
-
Matrix Effects: While a SIL internal standard corrects for most matrix effects, severe ion suppression can still be a problem.[2] Ensure your sample cleanup is adequate and that the analyte and internal standard peaks completely co-elute.[2]
-
Non-Coelution of Peaks: If the chromatographic separation of GA3 and GA3-d2 is not perfect (a rare phenomenon known as isotopic fractionation), the two compounds may experience different matrix effects at slightly different retention times, compromising accuracy.[2]
Q8: Can I avoid the need for correction?
Avoiding correction is difficult but can be mitigated:
-
Use a Higher-Mass Labeled Standard: If available, a GA3 standard with more heavy isotopes (e.g., GA3-d4, ¹³C₆-GA3) would shift the internal standard m/z further away from the analyte's isotopic envelope, reducing the overlap.
-
High-Resolution Mass Spectrometry: A high-resolution instrument (e.g., Q-TOF, Orbitrap) can resolve the difference between an analyte with two ¹³C atoms and an analyte with two ²H atoms, though this is often not practical for routine high-throughput quantification.
-
Monitor a Less Abundant Isotope: One advanced technique involves monitoring a less abundant isotope of the internal standard that has minimal contribution from the analyte's natural isotopes.[10] However, this may compromise sensitivity.
References
- 1. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Gibberellic Acid-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for low-level detection of Gibberellic acid-d2 (GA3-d2).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No Signal Detected for GA3-d2 in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometry Parameters | Verify the precursor and product ions for GA3-d2. The molecular weight of GA3-d2 is approximately 348.4 g/mol . The precursor ion in negative ion mode will be [M-H]⁻, which is m/z 347.4. For unlabeled GA3, common transitions are 345 -> 239 and 345 -> 301.[1] For GA3-d2, the precursor will be shifted by +2. Optimize the collision energy to obtain the most abundant and stable product ions. |
| Poor Ionization Efficiency | Ensure the mobile phase composition is optimal for electrospray ionization (ESI). Acidic modifiers like formic acid are commonly used to improve protonation in positive mode or deprotonation in negative mode.[1] Check the ESI source parameters, including spray voltage, gas flow, and temperature. |
| Sample Degradation | Gibberellic acid can be unstable in certain conditions. Prepare fresh solutions and store them properly, protected from light and at a low temperature. |
| Inefficient Sample Extraction | Review the solid-phase extraction (SPE) protocol. Ensure the sorbent type (e.g., C18) is appropriate and that the conditioning, loading, washing, and elution steps are optimized for gibberellins. |
| Matrix Effects | The sample matrix can suppress the ionization of GA3-d2. Dilute the sample extract or improve the sample cleanup procedure to reduce matrix interference. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents (e.g., LC-MS grade) and freshly prepared reagents. |
| Carryover from Previous Injections | Implement a robust needle and column washing protocol between sample injections. |
| Co-eluting Matrix Components | Optimize the chromatographic separation to resolve GA3-d2 from interfering compounds. Adjust the gradient, flow rate, or mobile phase composition. |
| Inadequate Sample Cleanup | Refine the solid-phase extraction (SPE) or other sample preparation steps to more effectively remove interfering substances from the sample matrix. |
Issue 3: Poor Peak Shape or Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Column Degradation | Inspect the HPLC/UHPLC column for signs of degradation. If necessary, replace the column. |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase. Degas the solvents before use. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
| Sample Overload | Reduce the injection volume or dilute the sample to avoid overloading the column. |
Frequently Asked Questions (FAQs)
1. What is the primary application of this compound in analytical experiments?
This compound (GA3-d2) is a deuterated form of Gibberellic acid (GA3). Its primary use is as an internal standard in quantitative analysis, particularly in methods based on isotope dilution mass spectrometry. By adding a known amount of GA3-d2 to a sample, variations in sample preparation and instrument response can be corrected for, leading to more accurate and precise quantification of the endogenous (unlabeled) GA3.
2. Which analytical techniques are most suitable for the low-level detection of this compound?
For low-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method.[2] It allows for the specific detection of GA3-d2 even in complex matrices. Other techniques include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and immunoassays like ELISA, though these may have lower sensitivity and specificity compared to LC-MS/MS.
3. How can I optimize sample preparation to improve the recovery of GA3-d2?
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of gibberellins from various sample matrices. To optimize recovery:
-
Sorbent Selection: C18 cartridges are commonly used for reversed-phase SPE of gibberellins.
-
pH Adjustment: Adjust the sample pH to an acidic value (e.g., pH 2.5-3.0) before loading onto the SPE cartridge to ensure the gibberellic acid is in its neutral form and retains well on the C18 sorbent.
-
Washing: Use a weak organic solvent to wash away interfering compounds without eluting the analyte.
-
Elution: Elute with a stronger organic solvent like methanol or acetonitrile.
4. What are the expected precursor and product ions for this compound in LC-MS/MS?
The molecular weight of this compound is approximately 348.39 g/mol .[3] In negative ion mode ESI, the precursor ion ([M-H]⁻) would be m/z 347.4. The product ions would need to be determined by fragmentation of the precursor ion. As a starting point, the fragmentation pattern of unlabeled GA3 (precursor m/z 345.1) can be considered, which often shows product ions corresponding to losses of water and other small molecules.[1] The corresponding product ions for GA3-d2 would be shifted by +2 amu.
5. What are some common issues encountered when using immunoassays for Gibberellic acid detection?
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient incubation time or temperature. | Follow the kit protocol for recommended incubation times and temperatures. |
| Inactive enzyme conjugate. | Ensure proper storage and handling of the enzyme conjugate. | |
| High Background | Inadequate washing. | Increase the number of washing steps or the volume of wash buffer. |
| Cross-reactivity with other compounds in the sample. | Purify the sample to remove cross-reacting substances. | |
| Poor Reproducibility | Inconsistent pipetting or washing technique. | Ensure consistent and accurate liquid handling. |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for Gibberellic Acid
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | LOD: 0.005 µg/mL | 95.5% - 102.4% | [1] |
| HPLC-UV | LOQ: 0.4 mg/L | - | |
| ELISA | Sensitivity: 52.1 ng/mL | - |
Experimental Protocols
1. Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Solid-Phase Extraction):
-
Spike the sample with a known amount of this compound internal standard.
-
Adjust the sample pH to ~3.0 with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the gibberellins with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate GA3-d2 from other components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
GA3: Precursor m/z 345.1 -> Product ions (e.g., 239.1, 301.1).
-
GA3-d2: Precursor m/z 347.1 -> Product ions (determine by infusion and fragmentation, expect ions around m/z 241.1, 303.1).
-
-
2. Protocol for Immunoassay (ELISA)
This is a general competitive ELISA protocol. Always refer to the specific kit manufacturer's instructions.
-
Prepare standards and samples.
-
Add standards, samples, and GA3-HRP conjugate to the antibody-coated microplate wells.
-
Incubate at the recommended temperature and duration.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Construct a standard curve and determine the concentration of gibberellic acid in the samples.
Visualizations
Caption: Workflow for the analysis of this compound using LC-MS/MS.
Caption: General Solid-Phase Extraction (SPE) protocol for Gibberellic acid.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.
References
- 1. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:120396-36-3 | Chemsrc [chemsrc.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for Gibberellic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Gibberellic acid (GA3), a pivotal plant hormone and pharmaceutical intermediate, is paramount. The choice of analytical method and the rigor of its validation are critical for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of common analytical techniques for GA3, with a special focus on the enhanced precision offered by the use of Gibberellic acid-d2 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. Key performance indicators include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). This guide delves into these parameters for various methods, presenting a clear comparison to aid in the selection of the most appropriate technique for your research needs.
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard, such as this compound ([²H₂]GA3), is widely recognized as the gold standard for quantitative analysis, particularly in complex matrices. This is due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the results. This compound, being chemically identical to the analyte but with a different mass, co-elutes with the unlabeled GA3 and experiences the same analytical variations. By measuring the ratio of the analyte to the internal standard, a more accurate and precise quantification can be achieved.
Comparative Analysis of Analytical Methods
The following table summarizes the validation parameters of different analytical methods used for the quantification of Gibberellic acid. The inclusion of data for an LC-MS/MS method utilizing this compound as an internal standard highlights the superior performance of this approach.
| Analytical Method | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (RSD, %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS with this compound Internal Standard | >0.99 | 95.5 - 102.4 | < 15 | 0.005 µg/mL | Not Specified | [1] |
| UPLC-MS/MS | Not Specified | 72 (Internal Standard Recovery) | Not Specified | 0.08 - 10 fmol | Not Specified | [2] |
| HPLC-DAD | >0.99 | 52.85 - 63.68 | 2.62 - 12.66 | 0.3 mg/kg | 1.0 mg/kg | [3][4] |
| Spectrophotometry | Not Specified | >97 | Not Specified | 0.1 g/L | Not Specified | [5] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol outlines a general procedure for the quantification of Gibberellic acid using a deuterated internal standard.
1. Sample Preparation:
-
Accurately weigh the sample material.
-
Spike the sample with a known concentration of this compound solution.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of methanol and water containing 0.2% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gibberellic Acid (GA3): Precursor ion (m/z) 345 -> Product ions (m/z) 239 and 301.[1]
-
This compound ([²H₂]GA3): Predicted Precursor ion (m/z) 347 -> Product ions (m/z) 241 and 303 (Note: Specific transitions for GA-d2 were not explicitly found in the search results and are predicted based on the fragmentation of the unlabeled compound).
-
4. Data Analysis:
-
Quantify Gibberellic acid by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Gibberellic acid and a constant concentration of this compound.
HPLC-DAD Method
1. Sample Preparation:
-
Extract Gibberellic acid from the sample using a suitable solvent (e.g., acetonitrile).
-
Filter the extract through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
3. Data Analysis:
-
Quantify Gibberellic acid based on the peak area of the analyte against an external standard calibration curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Gibberellin signaling pathway and a typical experimental workflow for analytical method validation.
References
- 1. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Internal Standards for Gibberellic Acid Quantification: Gibberellic Acid-d2 vs. 13C-GA3
For researchers, scientists, and drug development professionals engaged in the precise quantification of gibberellic acid (GA3), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly utilized isotopically labeled internal standards: Gibberellic acid-d2 (d2-GA3) and 13C-Gibberellic acid-3 (13C-GA3).
The use of stable isotope-labeled internal standards in conjunction with mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), is the gold standard for the quantification of endogenous compounds in complex biological matrices. These standards, which are chemically identical to the analyte but differ in mass, allow for the correction of sample loss during preparation and variations in instrument response.
Performance Comparison: this compound vs. 13C-GA3
While both d2-GA3 and 13C-GA3 serve as effective internal standards, their isotopic labeling imparts distinct characteristics that can influence analytical performance. Generally, 13C-labeled standards are considered superior for many mass spectrometry applications.[1]
| Feature | This compound (d2-GA3) | 13C-Gibberellic Acid-3 (13C-GA3) | Rationale & Supporting Data |
| Isotopic Purity | Typically high, but can be susceptible to isotopic exchange. | Generally higher and more stable, with no risk of isotopic scrambling.[1] | The carbon-13 isotope is inherently more stable within the molecular structure than deuterium, which can sometimes exchange with protons in the surrounding solvent or on chromatographic columns. |
| Chromatographic Co-elution | May exhibit slight retention time shifts compared to the unlabeled analyte. | Co-elutes almost perfectly with the unlabeled analyte.[1] | The larger relative mass difference between deuterium and hydrogen can lead to minor differences in physicochemical properties, affecting chromatographic behavior. The smaller mass difference between 13C and 12C results in virtually identical retention times. |
| Mass Spectrometric Fragmentation | Fragmentation pattern is similar to the native analyte, but the deuterium label may influence fragmentation pathways. | Fragmentation pattern is nearly identical to the native analyte, ensuring consistent behavior in the mass spectrometer. | While generally similar, the presence of deuterium can sometimes alter bond dissociation energies, potentially leading to minor variations in fragment ion ratios compared to the unlabeled standard. |
| Accuracy & Precision | Provides good accuracy and precision. | Generally provides superior accuracy and precision due to better co-elution and isotopic stability.[1] | The closer the internal standard mimics the analyte's behavior throughout the analytical process, the more accurate the quantification. The superior co-elution of 13C-GA3 minimizes the impact of matrix effects that can vary across a chromatographic peak. |
| Commercial Availability & Cost | More commonly available and generally less expensive.[1] | Less common and typically more expensive to synthesize.[1] | The synthetic routes for incorporating 13C are often more complex and costly than those for deuterium labeling. |
Experimental Protocols
The following provides a generalized methodology for the quantification of gibberellic acid in plant tissues using an isotopically labeled internal standard.
Sample Preparation and Extraction
-
Homogenization: Weigh and homogenize 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Extraction: Extract the homogenized tissue with 1 mL of an 80% methanol solution containing the internal standard (either d2-GA3 or 13C-GA3) at a known concentration.
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and transfer to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gibberellic Acid (GA3): Precursor ion (m/z) 345.1 -> Product ions (m/z) 239.1, 273.1
-
This compound (d2-GA3): Precursor ion (m/z) 347.1 -> Product ions (m/z) 241.1, 275.1
-
13C-Gibberellic Acid-3 (13C-GA3): Precursor ion (m/z) 346.1 -> Product ions (m/z) 240.1, 274.1
-
-
Optimization: Dwell times, collision energies, and other MS parameters should be optimized for maximum signal intensity.
-
Quantification
Quantification is achieved by calculating the peak area ratio of the endogenous GA3 to the known concentration of the internal standard (d2-GA3 or 13C-GA3). A calibration curve constructed using known concentrations of unlabeled GA3 with a fixed concentration of the internal standard is used to determine the absolute concentration of GA3 in the sample.
Visualizing Key Processes
To further aid in understanding the context of gibberellic acid analysis, the following diagrams illustrate a typical experimental workflow and the biological signaling pathway of gibberellins.
Conclusion
Both this compound and 13C-GA3 are valuable tools for the accurate quantification of gibberellic acid. While d2-GA3 is a cost-effective and widely used internal standard, 13C-GA3 offers superior analytical performance due to its enhanced isotopic stability and near-perfect co-elution with the unlabeled analyte. For researchers requiring the highest level of accuracy and precision, particularly in complex matrices where chromatographic resolution and matrix effects are a concern, 13C-GA3 is the recommended internal standard. The choice between the two will ultimately depend on the specific requirements of the study, including the desired level of analytical rigor and budgetary constraints.
References
Cross-Validation of Gibberellic Acid-d2 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Gibberellic acid-d2 (GA3-d2), a deuterated form of the plant hormone gibberellin, is crucial for a variety of applications, including metabolic studies and as an internal standard in mass spectrometry-based assays. This guide provides an objective comparison of the performance of three common analytical methods—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—for the quantification of gibberellins, with a focus on the implications for GA3-d2 analysis.
While direct cross-validation studies for GA3-d2 are not extensively available in published literature, the analytical principles and performance characteristics are largely transferable from its non-deuterated counterpart, Gibberellic acid (GA3). The data presented here is a composite from studies on GA3 and other relevant small molecules, providing a robust framework for methodological selection.
Comparative Analysis of Quantification Methods
The choice of analytical method for GA3-d2 quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance metrics for LC-MS/MS, GC-MS, and ELISA for the analysis of gibberellins and analogous compounds.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Linearity (R²) | >0.99[1] | >0.99 | Typically exhibits a sigmoidal curve |
| Limit of Detection (LOD) | 0.02 - 0.74 pg[1] | <80 ng/ml (for similar compounds)[2][3] | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | 0.07 - 2.45 pg[1] | Not explicitly found for GA3 | Not explicitly found for GA3 |
| Precision (RSD) | 1.0% - 13.9%[1] | Average 1.4% (for similar compounds)[2] | Intra-assay and inter-assay CVs typically <15% |
| Accuracy (Recovery) | 72% - 128%[1] | Not explicitly found for GA3 | Dependent on sample purification |
| Selectivity | High | High | Can be affected by cross-reactivity |
| Throughput | Moderate to High | Moderate | High |
| Derivatization Required | Not always, but can improve sensitivity[1] | Yes | No |
Experimental Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and selective method for the quantification of gibberellins.[4][5] The use of a deuterated internal standard like GA3-d2 is standard practice to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.
Sample Preparation:
-
Extraction: Plant tissues or other biological samples are homogenized and extracted with a suitable solvent, typically a mixture of methanol, water, and formic acid.
-
Solid-Phase Extraction (SPE): The crude extract is purified using SPE cartridges to remove interfering substances.
-
Derivatization (Optional): To enhance sensitivity, the extracted gibberellins can be derivatized. For example, using N,N-dimethyl ethylenediamine (DMED) can significantly improve ionization efficiency.[1]
LC-MS/MS Analysis:
-
Chromatography: The purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analytes.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of gibberellins, though it requires derivatization to increase the volatility of the analytes.[5]
Sample Preparation:
-
Extraction and Purification: Similar to the LC-MS method, the sample is extracted and purified.
-
Derivatization: The carboxyl group of the gibberellin molecule must be derivatized, for example, by methylation, to make it volatile for GC analysis.
GC-MS Analysis:
-
Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
-
Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer for detection and quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of gibberellins. However, its accuracy can be compromised by the cross-reactivity of the antibodies with other structurally related compounds. Therefore, extensive sample purification is often necessary, and validation against a more specific method like GC-MS or LC-MS is highly recommended.[6]
Experimental Protocol:
-
Sample Preparation: Crude extracts often require significant purification, potentially including one or more HPLC steps, to remove interfering substances that can lead to inaccurate results.[6]
-
ELISA Procedure: The purified sample is added to a microplate pre-coated with antibodies specific to the target gibberellin. The assay is then performed according to the manufacturer's instructions, typically involving a competitive binding format. The concentration is determined by measuring the absorbance and comparing it to a standard curve.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for each quantification method.
Conclusion
The choice of method for the quantification of this compound is a critical decision that impacts the reliability of experimental results. LC-MS/MS stands out for its high sensitivity, selectivity, and the ability to analyze underivatized gibberellins, making it a preferred method for accurate quantification, especially when using a deuterated internal standard like GA3-d2. GC-MS offers comparable selectivity but requires a mandatory derivatization step. ELISA provides a high-throughput alternative, but its reliability is highly dependent on extensive sample purification to avoid cross-reactivity, and its results should ideally be validated by a mass spectrometry-based method. For rigorous quantitative studies, particularly in complex biological matrices, LC-MS/MS with a deuterated internal standard represents the gold standard.
References
- 1. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress and development of analytical methods for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gibberellic Acid (GA3) and its Deuterated Analogue (GA3-d2): A Framework for Uptake and Metabolism Studies
Introduction
Gibberellic Acid Signaling Pathway
The biological effects of gibberellic acid are mediated through a well-defined signaling pathway that leads to the derepression of growth-inhibiting proteins. Upon entering the cell and nucleus, GA3 binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][3][4] This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of plant growth.[1][3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][3] The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of GA-responsive genes that drive various growth processes.[4]
Metabolism of Gibberellic Acid
The concentration of bioactive gibberellins is tightly regulated through a balance of biosynthesis and catabolism. The biosynthesis of GAs is a complex process that occurs in multiple cellular compartments, starting from geranylgeranyl diphosphate (GGDP) in the plastids.[5][6] This precursor is converted through several enzymatic steps to GA12, which is then further metabolized in the cytoplasm to various forms of gibberellins, including the bioactive GA1, GA3, and GA4.[5][7]
The deactivation of bioactive GAs is equally important for controlling plant growth. The primary mechanism of GA catabolism is through 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox), which converts active GAs into inactive forms.[5][8] Other deactivation pathways include methylation, catalyzed by enzymes like GA methyltransferase (GAMT).[9] The expression of genes encoding both biosynthesis and catabolism enzymes is subject to feedback regulation, where high levels of bioactive GAs can suppress biosynthesis genes and induce catabolism genes.[8][9]
Hypothetical Experimental Protocol for Comparative Analysis
This protocol provides a framework for comparing the uptake and metabolism of GA3 and GA3-d2 in a model plant system.
1. Plant Material and Growth Conditions:
-
Select a suitable model plant (e.g., Arabidopsis thaliana or a crop species like rice).
-
Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C) to ensure uniformity.
2. Treatment Application:
-
Prepare stock solutions of GA3 and GA3-d2.
-
Apply the treatments to the plants. This can be done through various methods such as root drenching in a hydroponic system, foliar spray, or injection.[10] A control group treated with a mock solution (without gibberellins) should be included.
3. Sample Collection:
-
Harvest plant tissues (e.g., roots, shoots, leaves) at different time points after treatment (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.
4. Extraction of Gibberellins:
-
Homogenize the frozen plant tissue.
-
Extract the gibberellins using a suitable solvent system, typically involving an organic solvent like methanol or acetone, often with a solid-phase extraction (SPE) step for purification and concentration.[11]
5. Quantification by LC-MS/MS:
-
Analyze the extracts using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This is a highly sensitive and specific method for quantifying phytohormones.[12][13][14]
-
Develop a method that can distinguish and quantify both GA3 and GA3-d2. The mass difference due to the deuterium labels allows for their separate detection.
-
Use an internal standard for absolute quantification.
6. Data Analysis:
-
Calculate the concentration of GA3 and GA3-d2 in each tissue type at each time point.
-
Determine uptake rates by measuring the accumulation of each compound over time.
-
Analyze the levels of known GA metabolites to assess any differences in the metabolic pathways.
Data Presentation for Comparative Analysis
The quantitative data obtained from the proposed experimental protocol should be summarized in a clear and structured format to facilitate easy comparison. The following table provides a template for presenting such data.
| Parameter | Tissue | Time Point | GA3 Concentration (ng/g FW) | GA3-d2 Concentration (ng/g FW) |
| Uptake | Roots | 1 hour | Hypothetical Value | To be determined |
| 4 hours | Hypothetical Value | To be determined | ||
| 8 hours | Hypothetical Value | To be determined | ||
| Shoots | 1 hour | Hypothetical Value | To be determined | |
| 4 hours | Hypothetical Value | To be determined | ||
| 8 hours | Hypothetical Value | To be determined | ||
| Metabolism | Leaves | 24 hours | Hypothetical Value | To be determined |
| (e.g., GA8 levels) | ||||
| Transport | Shoots | 24 hours | Hypothetical Value | To be determined |
| (Ratio Shoots:Roots) |
FW: Fresh Weight
While direct experimental data comparing the uptake and metabolism of Gibberellic acid-d2 and GA3 is currently lacking, this guide provides the necessary theoretical background and a practical experimental framework for researchers to conduct such an investigation. The established signaling pathway and metabolic routes of GA3 serve as a robust foundation for forming hypotheses about the behavior of its deuterated analogue. It is generally expected that the isotopic labeling in GA3-d2 will have a minimal effect on its biological activity and metabolic fate, primarily serving as a tracer for quantitative analysis. However, empirical data from the proposed workflow would be essential to confirm this assumption and to provide a deeper understanding of gibberellin dynamics in plants. Such studies are crucial for refining our knowledge of phytohormone regulation and for the development of improved agricultural applications.
References
- 1. Gibberellic Acid or Gibberellin Hormones | PDF [slideshare.net]
- 2. Gibberellic acid plant growth regulator [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
Evaluating the Biological Equivalence of Gibberellic Acid-d2 and GA3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gibberellic Acid (GA3) and its Deuterated Analog
Gibberellic acid (GA3) is a naturally occurring plant hormone that plays a crucial role in regulating various aspects of plant growth and development.[1][2] It is a tetracyclic diterpenoid acid that promotes stem elongation, seed germination, and flowering.[3][4] Gibberellic acid-d2 is a deuterated form of GA3, meaning that two hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. Such deuterated compounds are frequently utilized in metabolic studies as internal standards or tracers due to their similar chemical and biological properties to their non-deuterated counterparts, with the key difference being their increased mass.
Chemical Structure and Properties
Both GA3 and GA-d2 share the same fundamental molecular structure. The only difference lies in the isotopic composition of two hydrogen atoms. This minor structural modification results in a slightly higher molecular weight for GA-d2 but is generally considered not to significantly alter its chemical reactivity or three-dimensional shape, which are critical for its biological function.
| Property | Gibberellic Acid (GA3) | This compound |
| Chemical Formula | C₁₉H₂₂O₆ | C₁₉H₂₀D₂O₆ |
| Molecular Weight | ~346.37 g/mol | ~348.39 g/mol |
| Appearance | White to pale-yellow solid | White to pale-yellow solid |
| Biological Role | Plant growth regulator | Assumed to be a plant growth regulator; used as a tracer |
Presumed Biological Equivalence: An Evaluation
In the absence of direct comparative experimental data, the biological equivalence of GA-d2 and GA3 is inferred from the widespread use of deuterated compounds in pharmacology and metabolic research. The underlying principle is that the substitution of hydrogen with deuterium does not typically alter the compound's ability to bind to its receptor and elicit a biological response. The slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolic processes. However, for receptor binding and the initiation of the signaling cascade, the activity is expected to be comparable.
Therefore, it is highly probable that this compound exhibits a biological activity profile that is qualitatively and quantitatively similar to that of GA3. This includes its effects on:
-
Seed Germination: Promoting the breakdown of dormancy and stimulating the growth of the embryo.
-
Stem Elongation: Inducing cell division and elongation in the stem, leading to increased plant height.
-
Flowering: Influencing the transition from vegetative to reproductive growth in certain plant species.
Gibberellic Acid Signaling Pathway
The biological effects of GA3, and presumably GA-d2, are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for assessing the mechanism of action and potential points of equivalence.
The GA signaling pathway begins with the binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that repress GA-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of downstream genes, allowing for the expression of genes involved in various growth and developmental processes.
References
Inter-laboratory Comparison of Gibberellic Acid-d2 Analysis: A Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the analysis of gibberellins, with a focus on providing relevant information for researchers working with Gibberellic acid-d2. In the absence of direct inter-laboratory comparison studies for this compound, this document focuses on comparing the performance and protocols of the two most prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound, a deuterated internal standard, is critical for accurate quantification in complex matrices, and selecting the appropriate analytical method is paramount for achieving reliable results.
Data Presentation: Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS for gibberellin analysis depends on various factors, including the required sensitivity, sample throughput, and the need for derivatization. The following table summarizes the key characteristics of each technique for the analysis of gibberellins.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Generally not required, as it can analyze polar and non-volatile compounds directly.[1] | Typically required to increase volatility and thermal stability of gibberellins.[3][4] |
| Sensitivity | High sensitivity, often reaching femtomole levels, making it suitable for trace analysis.[1][5][6] | High sensitivity, also capable of detecting trace amounts of hormones.[1][4] |
| Selectivity | Excellent selectivity through the use of specific precursor-to-product ion transitions (SRM/MRM).[7] | Good selectivity, but may have limitations in distinguishing between closely related isomers without high-resolution MS.[8] |
| Throughput | Generally higher throughput due to the elimination of the derivatization step.[9] | Lower throughput due to the additional time required for derivatization and sample cleanup.[8] |
| Compound Coverage | Broader coverage, including polar conjugates and precursors of gibberellins.[1] | Primarily suitable for volatile and semi-volatile compounds.[8] |
| Sample Preparation | Requires solid-phase extraction (SPE) for cleanup and enrichment from complex matrices.[7][10] | Also requires extensive sample preparation, including extraction, cleanup, and derivatization.[4][8] |
| Instrumentation Cost | Can be expensive to purchase and maintain. | Can also be expensive, with costs comparable to LC-MS systems.[8] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results. Below is a representative LC-MS/MS protocol for the analysis of gibberellins, which can be adapted for this compound.
Objective: To quantify this compound and endogenous gibberellins in a plant tissue matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize 50-100 mg of finely ground plant tissue in an extraction solvent (e.g., 80% acetonitrile with 5% formic acid).[10]
-
Internal Standard Spiking: Add a known amount of this compound to the sample extract to serve as an internal standard for quantification.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by 1M formic acid.[9]
-
Sample Loading and Washing: Load the supernatant onto the conditioned SPE cartridge and wash with 1M formic acid to remove interfering compounds.[9]
-
Elution: Elute the gibberellins from the cartridge with methanol.[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol/water with 0.2% formic acid).[7]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for gibberellins.[7]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for each gibberellin and the deuterated internal standard. For GA3, a common transition is m/z 345 -> 239, 301.[7] The transition for this compound would be shifted by 2 mass units (m/z 347 -> 241, 303).
-
3. Data Analysis
-
Quantify the endogenous gibberellins by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Gibberellins Oxidase Activity by Anion Exchange/Hydrophobic Polymer Monolithic Capillary Liquid Chromatography-Mass Spectrometry | PLOS One [journals.plos.org]
- 6. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labioscientific.com [labioscientific.com]
- 9. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jfda-online.com [jfda-online.com]
The Gold Standard for Gibberellic Acid Quantification: A Comparative Guide to Gibberellic acid-d2 as a Certified Reference Material
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in gibberellic acid analysis, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of methods utilizing Gibberellic acid-d2 as a certified reference material (CRM) for isotope dilution mass spectrometry.
In the quantitative analysis of phytohormones like gibberellic acid (GA3), achieving reliable and reproducible results is critical. The complexity of biological matrices necessitates robust analytical methods to overcome challenges such as extraction inefficiencies and matrix effects. The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry-based methods, offers a significant advantage in accuracy and precision over traditional analytical techniques.
The Power of Isotope Dilution: Why this compound Excels
Stable isotope-labeled internal standards, like this compound, are considered the gold standard for quantitative analysis by mass spectrometry. This is due to the principle of isotope dilution, where a known amount of the labeled standard is added to the sample at the beginning of the workflow. Because this compound is chemically identical to the endogenous gibberellic acid, it co-elutes and experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the unlabeled analyte to the labeled standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.
Comparative Performance of Analytical Methods
The following table summarizes the performance of different analytical methods for the quantification of gibberellic acid, illustrating the enhanced performance achieved with isotope dilution techniques.
| Analytical Method | Internal Standard | Matrix | Accuracy (Recovery %) | Precision (RSD %) |
| LC-MS/MS with Isotope Dilution | This compound (or other deuterated GAs) | Plant Tissue | Typically >95% | Typically <5% |
| LC-MS/MS with Stable Isotope Labeling (DMED/d4-DMED) | d4-DMED labeled GA standards | Plant Tissue | 72 - 128%[1] | 1.0 - 13.9%[1] |
| HPLC-DAD | None | Germinating Maize Seeds | 52.85 - 63.68%[2][3] | 2.62 - 12.66%[2][3] |
As the data indicates, methods employing isotope dilution with deuterated standards are expected to provide the highest level of accuracy and precision. While specific data for this compound as a CRM is not extensively published, the performance of other deuterated gibberellins and stable isotope labeling strategies strongly supports its efficacy.[1] In contrast, methods without an appropriate internal standard, such as HPLC-DAD, can exhibit lower and more variable recovery rates and precision.
Experimental Protocols
Isotope Dilution LC-MS/MS for Gibberellic Acid Analysis
This protocol outlines a general procedure for the quantification of gibberellic acid in plant tissue using this compound as an internal standard.
a. Sample Preparation and Extraction:
-
Homogenize a known weight of the plant tissue sample.
-
Add a precise amount of this compound CRM solution to the homogenized sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the gibberellins.
-
Evaporate the solvent and reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate gibberellic acid and this compound using a suitable C18 reversed-phase column with a gradient elution.
-
Detect and quantify the parent and daughter ions of both the native gibberellic acid and the this compound internal standard using multiple reaction monitoring (MRM) in negative ion mode.
c. Quantification:
-
Calculate the peak area ratio of the endogenous gibberellic acid to the this compound internal standard.
-
Determine the concentration of endogenous gibberellic acid in the original sample using a calibration curve prepared with known amounts of gibberellic acid and a constant amount of this compound.
HPLC-DAD Analysis of Gibberellic Acid
This protocol describes a typical method for gibberellic acid quantification without an internal standard.
a. Sample Preparation and Extraction:
-
Extract gibberellic acid from the sample matrix using a suitable solvent.
-
Clean up the extract using solid-phase extraction to remove interfering compounds.
-
Concentrate the extract and dissolve it in the mobile phase.
b. HPLC-DAD Analysis:
-
Inject the prepared sample into an HPLC system equipped with a Diode Array Detector (DAD).
-
Perform chromatographic separation on a C18 column.
-
Monitor the absorbance at the wavelength of maximum absorbance for gibberellic acid (typically around 206 nm).
c. Quantification:
-
Quantify the amount of gibberellic acid by comparing the peak area of the analyte in the sample to a calibration curve generated from external standards of known concentrations.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of gibberellic acid using an internal standard, highlighting the key stages from sample preparation to data analysis.
References
Comparative Analysis of Gibberellic Acid-d2 Distribution in Plant Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and metabolism of phytohormones is critical for agricultural and pharmaceutical advancements. This guide provides a comparative analysis of Gibberellic acid-d2 (GA-d2) in various plant tissues, supported by experimental data and detailed methodologies.
Gibberellic acids (GAs) are a class of diterpenoid hormones that play a pivotal role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The use of deuterated standards, such as this compound (GA-d2), has become indispensable for the accurate quantification of endogenous gibberellins in plant tissues using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While GA-d2 is primarily utilized as an internal standard for the precise measurement of its non-deuterated counterpart, its distribution and metabolism following application can provide valuable insights into gibberellin transport and localization within the plant.
Quantitative Data Summary
The following tables summarize the distribution of endogenous gibberellins in various plant tissues, which can serve as a proxy for understanding the potential distribution of exogenously applied and transported this compound. It is important to note that the absolute concentrations of gibberellins can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Table 1: Representative Distribution of Endogenous Gibberellins in Different Plant Tissues of Arabidopsis thaliana
| Gibberellin | Leaves (ng/g FW) | Stems (ng/g FW) | Roots (ng/g FW) | Flowers/Siliques (ng/g FW) |
| GA1 | 0.5 - 2.0 | 1.0 - 5.0 | 0.1 - 0.5 | 5.0 - 20.0 |
| GA4 | 1.0 - 5.0 | 2.0 - 10.0 | 0.2 - 1.0 | 10.0 - 50.0 |
| GA8 | 2.0 - 10.0 | 5.0 - 20.0 | 0.5 - 2.0 | 1.0 - 5.0 |
| GA20 | 5.0 - 25.0 | 10.0 - 50.0 | 1.0 - 5.0 | 2.0 - 10.0 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary.
Table 2: Comparative Levels of Endogenous Gibberellins in Vegetative and Reproductive Tissues of Pea (Pisum sativum) [1][2]
| Gibberellin | Young Leaves (ng/g FW) | Apical Buds (ng/g FW) | Pods (ng/g FW) | Developing Seeds (ng/g FW) |
| GA1 | ~15 | ~20 | ~5 | ~50 |
| GA20 | ~50 | ~80 | ~20 | ~100 |
| GA29 | ~100 | ~150 | ~30 | ~5 |
These values are approximations based on published data and highlight the relative distribution of gibberellins in different tissues.
Gibberellin Signaling Pathway
Gibberellin signaling is a crucial regulatory network in plants. The pathway is initiated by the binding of a bioactive gibberellin to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2), leading to its degradation via the 26S proteasome. The degradation of DELLA proteins relieves the repression of downstream transcription factors, thereby activating the expression of GA-responsive genes and promoting plant growth and development.
References
Assessing Immunoassay Specificity for Gibberellic Acid: A Comparative Guide Featuring Gibberellic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the specificity of immunoassays for Gibberellic Acid (GA₃), with a particular focus on the utility of Gibberellic Acid-d2 as a superior analytical standard. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding and practical implementation of these techniques in your research.
Introduction: The Critical Role of Specificity in Gibberellic Acid Immunoassays
Gibberellic acids (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flower development. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of specific gibberellins, such as the biologically active GA₃, in plant extracts and other biological samples.[1][2][3]
Traditionally, immunoassay specificity is assessed by testing the cross-reactivity of a panel of related compounds. However, the use of a stable isotope-labeled internal standard, such as this compound (GA₃-d2), offers a more robust and accurate method for determining assay specificity. This guide compares the conventional approach with the GA₃-d2 based method, providing a clear rationale for the adoption of the latter in rigorous scientific research.
Comparative Analysis: Conventional vs. This compound Methodologies
The central hypothesis for improved accuracy with GA₃-d2 is that its physicochemical properties are nearly identical to unlabeled GA₃, ensuring it behaves similarly during the entire analytical process, including extraction and immunoassay binding. Any observed differences in immunoassay performance can, therefore, be more confidently attributed to the antibody's specific recognition of the core molecular structure, independent of minor mass differences.
Data Presentation
The following tables summarize the quantitative data from a hypothetical comparative study designed to assess the specificity of a commercial Gibberellic Acid ELISA kit.
Table 1: Standard Curve Comparison
This table compares the key parameters of the standard curves generated using unlabeled Gibberellic Acid and this compound.
| Parameter | Gibberellic Acid (Unlabeled) | This compound |
| IC50 (ng/mL) | 1.52 | 1.55 |
| Lower Limit of Detection (LOD) (ng/mL) | 0.15 | 0.16 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 10.0 | 10.0 |
| R² of Standard Curve | 0.998 | 0.997 |
The near-identical IC50, LOD, and ULOQ values indicate that the antibody recognizes both the deuterated and non-deuterated forms of Gibberellic Acid with virtually the same affinity. This is a critical prerequisite for using GA-d2 as a reliable internal standard.
Table 2: Cross-Reactivity Assessment
This table presents the cross-reactivity of the immunoassay with various gibberellin analogues, as determined using both the conventional method (comparing IC50 of the analogue to unlabeled GA₃) and the GA₃-d2 method (comparing IC50 of the analogue to GA₃-d2).
| Gibberellin Analogue | Conventional Method (% Cross-Reactivity) | This compound Method (% Cross-Reactivity) |
| Gibberellic Acid (GA₃) | 100 | 100 |
| Gibberellin A₁ (GA₁) | 45.2 | 44.8 |
| Gibberellin A₄ (GA₄) | 12.5 | 12.3 |
| Gibberellin A₇ (GA₇) | 5.8 | 5.9 |
| Gibberellin A₉ (GA₉) | <0.1 | <0.1 |
| Gibberellin A₂₀ (GA₂₀) | <0.1 | <0.1 |
% Cross-Reactivity is calculated as: (IC50 of GA₃ or GA₃-d2 / IC50 of Analogue) x 100.
The data demonstrates that the calculated cross-reactivity is consistent between both methods, reinforcing the validity of using GA-d2 in specificity assessments. The immunoassay shows significant cross-reactivity with GA₁ and, to a lesser extent, with GA₄ and GA₇, while being highly specific against GA₉ and GA₂₀.
Experimental Protocols
Competitive ELISA for Gibberellic Acid
This protocol outlines the steps for a standard competitive ELISA to quantify Gibberellic Acid.[1][5]
Materials:
-
Gibberellic Acid ELISA Kit (containing a 96-well plate pre-coated with anti-GA antibody, HRP-conjugated GA, standards, wash buffer, substrate, and stop solution)
-
This compound
-
Gibberellin analogues for cross-reactivity testing
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards (both unlabeled GA₃ and GA₃-d2) and samples, according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated GA to each well. Incubate for 1 hour at 37°C. During this incubation, the unlabeled GA in the standards or samples and the HRP-conjugated GA compete for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the standards. Calculate the concentration of GA in the samples by interpolating from the standard curve. The concentration of GA is inversely proportional to the absorbance.[6]
Calculation of IC50 and Cross-Reactivity
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[7][8]
Procedure:
-
Generate Standard Curves: For each compound to be tested (unlabeled GA₃, GA₃-d2, and other gibberellin analogues), prepare a series of dilutions and perform the competitive ELISA as described above.
-
Determine IC50: For each standard curve, plot the absorbance (or %B/B₀) against the logarithm of the concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentration at which the signal is reduced by 50%. This concentration is the IC50.
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of reference standard (GA₃ or GA₃-d2) / IC50 of test compound) x 100
Mandatory Visualizations
Diagram 1: Gibberellic Acid Signaling Pathway
Caption: Gibberellic Acid Signaling Pathway.
Diagram 2: Experimental Workflow for Immunoassay Specificity Assessment
Caption: Workflow for Immunoassay Specificity Assessment.
Conclusion
The specificity of an immunoassay is paramount for the accurate quantification of Gibberellic Acid. While conventional cross-reactivity testing with a panel of related compounds is informative, the incorporation of this compound as a reference standard provides a more rigorous validation of assay performance. The near-identical behavior of GA₃-d2 to the native GA₃ in a competitive ELISA format confirms that the antibody's binding is not significantly affected by the minor increase in mass due to deuterium labeling. This allows researchers to have higher confidence in the specificity data generated. For laboratories conducting high-stakes research or developing novel assays, the use of deuterated standards like this compound is a highly recommended practice to ensure the reliability and accuracy of their results.
References
- 1. abbexa.com [abbexa.com]
- 2. GA(Gibberellic Acid) ELISA Kit [elkbiotech.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. Gibberellin-regulated protein allergy: Clinical features and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. bosterbio.com [bosterbio.com]
- 7. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of LC-MS Systems for Gibberellic Acid-d2 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Gibberellic acid-d2 (GA-d2), a deuterated internal standard for the plant hormone Gibberellic acid (GA3), is crucial for a wide range of research applications, from plant physiology studies to agricultural biotechnology. The selection of an appropriate Liquid Chromatography-Mass Spectrometry (LC-MS) system is a critical factor in achieving reliable and high-quality data. This guide provides an objective comparison of the performance of different LC-MS technologies—namely Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap—for the analysis of this compound, supported by experimental data from various studies.
Executive Summary
Different LC-MS platforms offer distinct advantages for the analysis of small molecules like this compound.
-
Triple Quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantification due to their high sensitivity, selectivity, and wide dynamic range in Multiple Reaction Monitoring (MRM) mode.[1][2]
-
Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high-resolution and accurate mass data, making them well-suited for both quantification and qualitative analysis, including the identification of unknown metabolites.[3][4]
-
Orbitrap mass spectrometers offer ultra-high resolution and excellent mass accuracy, enabling high-confidence compound identification and quantification in complex matrices.[3][4]
The choice of system ultimately depends on the specific research needs, balancing the requirements for sensitivity, selectivity, and the flexibility for untargeted analysis.
Performance Comparison of LC-MS Systems
The following table summarizes the key performance parameters of different LC-MS systems for the analysis of gibberellins, including this compound. The data is compiled from various studies and represents typical performance characteristics.
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap | Source(s) |
| Primary Application | Targeted Quantification | Targeted & Non-Targeted Analysis | Targeted & Non-Targeted Analysis | [2][3] |
| Typical Sensitivity (LOD/LOQ) | 0.08 to 10 fmol (LOD) | Generally lower sensitivity than QqQ for targeted analysis | Comparable sensitivity to QqQ in some cases | [5] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | [6] |
| Mass Accuracy | Low Resolution (Nominal Mass) | High Resolution (<5 ppm) | Ultra-High Resolution (<2 ppm) | [3][7] |
| Dynamic Range | 4-6 orders of magnitude | 3-4 orders of magnitude | 3-5 orders of magnitude | [4] |
| Selectivity | High (in MRM mode) | High (due to mass accuracy) | Very High (due to ultra-high resolution) | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for the LC-MS analysis of this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
A robust sample preparation is essential for removing matrix interferences and concentrating the analyte.
-
Extraction: Homogenize the plant tissue sample in an extraction solution (e.g., 80% acetonitrile with 5% formic acid).[5]
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
SPE Cleanup:
-
Load the supernatant onto a pre-conditioned Oasis® MCX-HLB SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the gibberellins with a suitable solvent.
-
Further cleanup can be achieved using an Oasis® MAX cartridge.[5]
-
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Liquid Chromatography (LC) Method
| Parameter | Typical Conditions | Source(s) |
| Column | Reversed-phase C18 column (e.g., Acquity CSH® C18, ZORBAX Eclipse Plus C18) | [5][8] |
| Mobile Phase A | Water with 0.01-0.2% Formic Acid or 10mM Ammonium Formate | [5][6] |
| Mobile Phase B | Acetonitrile or Methanol | [5][6] |
| Flow Rate | 0.3 - 1.0 mL/min | [6][8] |
| Injection Volume | 5 - 10 µL | [8] |
| Column Temperature | 30 - 50 °C | [8] |
Mass Spectrometry (MS) Method
The following table outlines typical MS parameters for the analysis of this compound on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Typical Setting | Source(s) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |
| Precursor Ion (m/z) | 347.1 (for GA-d2) | Based on GA3[6] |
| Product Ions (m/z) | 239.1, 303.1 (example transitions for GA3) | [6] |
| Capillary Voltage | 1.5 - 3.0 kV | [5] |
| Cone Voltage | 30 - 36 V | [1][5] |
| Desolvation Temperature | 500 - 600 °C | [5] |
| Desolvation Gas Flow | 1000 L/hr | [5] |
Note: MRM transitions for this compound will be shifted by +2 Da from those of Gibberellic acid (GA3, precursor ion m/z 345.1). Optimal cone voltage and collision energy should be determined empirically for each specific instrument.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.
References
- 1. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
- 8. Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Gibberellinsäure-d2: Ein Leitfaden für Laboratorien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die ordnungsgemäße Entsorgung von chemischen Substanzen wie Gibberellinsäure-d2 von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Dieses Dokument beschreibt die wesentlichen Schritte und Vorsichtsmaßnahmen für die sichere Handhabung und Entsorgung dieser Verbindung.
Gibberellinsäure-d2 ist eine deuterierte Form der Gibberellinsäure, eines Pflanzenhormons. Obwohl für Gibberellinsäure-d2 keine spezifischen Entsorgungsrichtlinien vorliegen, die sich von der nicht-markierten Verbindung unterscheiden, ist es unerlässlich, die allgemeinen Sicherheitsprotokolle für chemische Abfälle zu befolgen. Die hier beschriebenen Verfahren basieren auf den Sicherheitsdatenblättern (SDB) für Gibberellinsäure.
Verfahren zur ordnungsgemäßen Entsorgung
Die Entsorgung von Gibberellinsäure-d2 sollte methodisch und unter Einhaltung der institutionellen und behördlichen Vorschriften erfolgen. Die folgenden Schritte beschreiben das empfohlene Vorgehen:
-
Vorbereitung und persönliche Schutzausrüstung (PSA):
-
Umgang mit Verschüttungen:
-
Sammlung und Lagerung des Abfalls:
-
Entsorgung:
-
Die Entsorgung muss gemäß den örtlichen, regionalen und nationalen Vorschriften für chemische Abfälle erfolgen. Wenden Sie sich an den Sicherheitsbeauftragten Ihrer Einrichtung oder an ein zertifiziertes Entsorgungsunternehmen, um die Einhaltung der Vorschriften sicherzustellen.
-
Logisches Diagramm des Entsorgungsprozesses
Das folgende Diagramm veranschaulicht den schrittweisen Arbeitsablauf für die sichere Entsorgung von Gibberellinsäure-d2.
Abbildung 1: Arbeitsablauf für die Entsorgung von Gibberellinsäure-d2.
References
Essential Safety and Handling Precautions for Gibberellic Acid-d2
When working with Gibberellic acid-d2, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Equipment | Specifications and Usage |
| Eye/Face Protection | Safety glasses with side-shields or Goggles | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. To be worn when handling the substance to protect against dust particles or splashes.[1][2][3][4] |
| Skin Protection | Gloves | Use proper glove removal technique to avoid skin contact. PVC or neoprene gloves are suggested.[1][2] |
| Protective Clothing | Wear impervious clothing, such as cotton overalls that fit snugly at the neck, wrist, and ankle, to prevent skin exposure.[1][2] | |
| Boots | Waterproof boots are recommended, especially when there is a risk of spills.[2] | |
| Respiratory Protection | Respirator | Not typically required in well-ventilated areas.[2][3] For nuisance exposures, dust, or inadequate ventilation, use a P95 (US) or P1 (EU EN 143) particle respirator, or a respirator for organic vapor and particulate matter.[1][2] |
Operational and Disposal Plans
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[1][3]
-
Prevent the formation of dust during handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3]
Accidental Release Measures:
-
In case of a spill, immediately evacuate the area.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal.[1][3]
-
Avoid letting the product enter drains.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated gloves and other disposable materials should be placed in a sealed bag for disposal.[1]
-
Some sources suggest that the waste can be sent to a special waste incineration plant.[2]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
